Methyl benzoylformate
説明
Methyl phenylglyoxalate is the methyl ester of phenylglyoxylic acid with methanol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a methyl ester and an alpha-ketoester. It derives from a phenylglyoxylic acid.
Structure
3D Structure
特性
IUPAC Name |
methyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXLHGIAMFFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065867 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15206-55-0, 81065-82-9 | |
| Record name | Methyl phenylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenylglyoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzoylformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl benzoylformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENYLGLYOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl Phenylglyoxalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Benzoylformate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl benzoylformate (MBF), a versatile organic compound with significant applications in industrial and research settings. This document details its chemical identity, molecular structure, and physicochemical properties. It presents a thorough review of its synthesis methodologies, including detailed experimental protocols. Furthermore, this guide explores the compound's diverse applications, with a particular focus on its role as a photoinitiator in UV curing processes and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide also touches upon its potential relevance in the context of cancer metabolism, an emerging area of interest. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound, also known as methyl phenylglyoxylate, is an organic compound classified as an α-keto ester. Its unique structure, featuring adjacent carbonyl groups, is key to its reactivity and diverse applications.
-
IUPAC Name: methyl 2-oxo-2-phenylacetate[3]
-
Synonyms: Methyl phenylglyoxylate, Phenylglyoxylic acid methyl ester, Photoinitiator-MBF[2][4]
The molecular structure of this compound consists of a benzoyl group attached to a methyl ester via a carbonyl group.
Figure 1: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and spectroscopic data for this compound is provided below for easy reference.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Sweet, fruity | [5] |
| Boiling Point | 246-248 °C | [2] |
| Density | 1.155 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.526 | [2] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [5] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
Table 2: 1H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho to C=O) |
| ~7.4-7.7 | Multiplet | 3H | Aromatic protons (meta, para) |
| ~3.9 | Singlet | 3H | Methyl protons (-OCH₃) |
Table 3: 13C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~186 | Benzoyl Carbonyl Carbon (C=O) |
| ~163 | Ester Carbonyl Carbon (O-C=O) |
| ~134 | Aromatic Carbon (para) |
| ~132 | Aromatic Carbon (ipso) |
| ~130 | Aromatic Carbon (ortho) |
| ~129 | Aromatic Carbon (meta) |
| ~53 | Methyl Carbon (-OCH₃) |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester carbonyl) |
| ~1685 | C=O stretch (ketone carbonyl) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
Table 5: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular ion) |
| 133 | [M - OCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in UV curing.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
This method involves the direct esterification of benzoylformic acid using a solid acid catalyst.
-
Materials:
-
Benzoylformic acid
-
Anhydrous methanol
-
TiO₂/SO₄²⁻ solid acid catalyst
-
Cyclohexane (solvent)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add benzoylformic acid (10.0 mmol, 1.50 g), anhydrous methanol (11.0 mmol, 0.35 g), TiO₂/SO₄²⁻ catalyst (0.08 g), and cyclohexane (10 mL).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture through a Büchner funnel under reduced pressure to recover the solid acid catalyst.
-
Wash the filter cake with anhydrous methanol and combine the filtrates.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound. The purity can be confirmed by HPLC.[1]
-
This protocol describes a two-step synthesis starting from acetophenone.
-
Step 1: Synthesis of 2,2-Dimethoxyacetophenone
-
In a 2000 L reactor, add methanol (600 kg) and acetophenone (240 kg).
-
Under ice water cooling, feed dry hydrogen chloride gas (64 kg).
-
Maintain the temperature at 30-35 °C and feed methyl nitrite (260 kg).
-
Continue the reaction at this temperature for 2 hours.
-
After the reaction, distill off the methanol to obtain the crude product.
-
Add toluene (400 kg) and neutralize with a 10% sodium hydroxide solution.
-
Separate the upper toluene layer and distill off the toluene to obtain crude 2,2-dimethoxyacetophenone.[6]
-
-
Step 2: Synthesis of this compound
-
In a 1000 mL reaction flask, add 2,2-dimethoxyacetophenone (180 g), 4-methyl-2,6-di-tert-butylphenol (catalyst, 18 g), and chlorobenzene (400 g).
-
Heat the mixture to 110-120 °C.
-
Slowly add bromine (158 g). Methyl bromide and hydrogen bromide gas will be produced.
-
Continue stirring for 1 hour after the addition is complete.
-
Cool the reaction mixture and purge with nitrogen to remove excess bromine and hydrogen bromide.
-
Wash the solution with saturated sodium carbonate solution and separate the layers.
-
Distill off the chlorobenzene from the lower layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum rectification to obtain this compound.[6]
-
Application in UV Curing of Wood Coatings
This compound is an efficient photoinitiator for UV-curable coatings.
-
Materials:
-
Urethane acrylate or epoxy acrylate oligomer
-
Reactive diluent (e.g., tripropylene glycol diacrylate - TPGDA)
-
This compound (Photoinitiator)
-
Amine synergist (co-initiator, if required for Type II photoinitiators)
-
Wood substrate (e.g., yellow birch panels)
-
-
Procedure:
-
Prepare the UV-curable formulation by mixing the acrylate oligomer, reactive diluent, and this compound in the desired proportions. For a Type II mechanism, an amine synergist is also added. A typical formulation might contain 1-5% by weight of the photoinitiator.
-
Apply a thin film of the formulation onto the wood substrate using a suitable method such as roll coating or curtain coating.
-
Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific intensity and dose. The curing speed can be very high, often taking only a few seconds.
-
The cured coating can then be tested for properties such as hardness, adhesion, and chemical resistance.[7][8][9]
-
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its reactive α-keto ester functionality.
Intermediate in Pharmaceutical Synthesis
It is a precursor for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[10] A notable example is its potential use in the synthesis of Glycopyrrolate, an anticholinergic drug. The synthesis involves the reaction of a derivative of this compound (methyl cyclopentylmandelate) with N-methyl-3-pyrrolidinol followed by quaternization.[11]
Versatile Reagent in Organic Reactions
This compound can participate in a variety of organic reactions, including:
-
Hydrolysis: To form benzoylformic acid.[5]
-
Reductions: To form methyl mandelate.
-
Condensation Reactions: Such as aldol and Claisen condensations.
-
Grignard Reactions: To produce α-hydroxy acids after hydrolysis.
Potential Role in Cancer Metabolism
The role of α-keto esters in cellular metabolism is an area of active research. This compound has been identified as a metabolite in cancer metabolism.[3][12] While its specific signaling pathway has not been fully elucidated, its structural similarity to key metabolic intermediates like pyruvate and α-ketoglutarate suggests potential interactions with central carbon metabolism pathways that are often dysregulated in cancer.
Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. This metabolic reprogramming is orchestrated by signaling pathways such as the PI3K/AKT/mTOR pathway and is influenced by oncogenes like MYC and tumor suppressors like p53.[13][14]
Enzymes like Pyruvate Kinase M2 (PKM2) play a crucial role in diverting glycolytic intermediates into biosynthetic pathways.[15] It is plausible that α-keto esters like this compound could influence or be influenced by these pathways, potentially by acting as a substrate or inhibitor for certain enzymes or by being a product of aberrant metabolic activity.
Visualizations
The following diagrams illustrate key workflows and relationships discussed in this guide.
Conclusion
This compound is a chemical of significant industrial and academic interest. Its utility as a photoinitiator in the rapidly growing field of UV-curable materials is well-established. For drug development professionals and organic chemists, it represents a versatile and reactive intermediate for the synthesis of a wide array of more complex molecules. While its role in biological systems, particularly in cancer metabolism, is still under investigation, its structural characteristics suggest a potential for interaction with key metabolic pathways. This guide provides a foundational understanding of this compound, serving as a valuable resource for its synthesis, application, and further research.
References
- 1. This compound(15206-55-0) 13C NMR spectrum [chemicalbook.com]
- 2. This compound 98 15206-55-0 [sigmaaldrich.com]
- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. KR20140032828A - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents [patents.google.com]
- 7. mntap.umn.edu [mntap.umn.edu]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Preparation and Characterisation of UV-Curable Flame Retardant Wood Coating Containing a Phosphorus Acrylate Monomer [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 12. This compound | 15206-55-0 [chemicalbook.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Methyl Benzoylformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzoylformate (C₉H₈O₃), a versatile intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in a clear, tabular format. Detailed, typical experimental protocols for acquiring such data are also provided to aid in the replication and understanding of the analytical process.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 | Multiplet | Aromatic Protons (ortho) |
| ~7.65 | Multiplet | Aromatic Proton (para) |
| ~7.5 | Multiplet | Aromatic Protons (meta) |
| ~3.9 | Singlet | Methyl Protons (-OCH₃) |
Note: Chemical shifts are referenced to a standard solvent signal.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Carbonyl Carbon (Ketone, C=O) |
| ~164 | Carbonyl Carbon (Ester, C=O) |
| ~135 | Aromatic Carbon (para) |
| ~132 | Aromatic Carbon (ipso) |
| ~130 | Aromatic Carbons (ortho) |
| ~129 | Aromatic Carbons (meta) |
| ~53 | Methyl Carbon (-OCH₃) |
Note: Chemical shifts are referenced to a standard solvent signal.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 133 | Medium | [M - OCH₃]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl Cation) |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound, which is a liquid at room temperature.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.[3]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
The solution is then transferred to a 5 mm NMR tube.[3]
2. Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
-
For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
A drop of this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).[1][2]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][2]
2. Instrumentation and Data Acquisition:
-
The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment is recorded first to subtract the contributions of atmospheric water and carbon dioxide.
-
The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[6][7]
2. Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. as.uky.edu [as.uky.edu]
An In-depth Technical Guide to the Solubility and Stability of Methyl Benzoylformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl benzoylformate in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this versatile α-keto ester.
Introduction to this compound
This compound (C₉H₈O₃), also known as methyl phenylglyoxylate, is a key intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] It is recognized for its role as a photoinitiator in UV-curable coatings and inks. A thorough understanding of its solubility and stability is paramount for its effective use and the development of robust formulations.
Solubility Profile
This compound is a colorless to pale yellow liquid at room temperature. Its solubility is dictated by its molecular structure, which includes a polar α-keto ester group and a non-polar phenyl ring. This dual character allows for miscibility with a range of organic solvents, while its water solubility is limited.
Qualitative Solubility
This compound is generally described as soluble in most common organic solvents.[2][3] This includes polar protic solvents like ethanol, polar aprotic solvents such as acetone and chloroform, and non-polar aromatic solvents like benzene and toluene.[1][2] Conversely, it is characterized as having slight to moderate solubility in water.[2]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type | Citation |
| Water | 20 | 2 g/L | Experimental | [4] |
| Ethanol | Not Specified | ~11 g/100mL | Estimated (from Methyl Pyruvate) | [3][5] |
| Acetone | Not Specified | Soluble | Qualitative | [2] |
| Chloroform | Not Specified | Soluble | Qualitative | [2] |
| Diethyl Ether | Not Specified | Soluble | Qualitative | |
| Benzene | Not Specified | Soluble | Qualitative | [1] |
| Toluene | Not Specified | Soluble | Qualitative | [1] |
Note: The solubility in ethanol is an estimation based on the reported solubility of methyl pyruvate, a structurally related α-keto ester. Actual solubility may vary.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. Under recommended storage conditions—in a cool, dry, and well-ventilated area, protected from light and moisture—it is considered stable.[2] However, deviations from these conditions can lead to degradation.
Thermal Stability
This compound is susceptible to thermal decomposition at elevated temperatures. It has a boiling point of approximately 246-248 °C, at which it is reported to decompose.[2][4] Therefore, prolonged exposure to high temperatures should be avoided during storage and processing.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, yielding benzoylformic acid and methanol.[2] This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly faster under basic conditions. For instance, the structurally similar ethyl benzoate exhibits a half-life of only 14 minutes under specific basic conditions, suggesting that this compound would also degrade rapidly in a basic aqueous environment.[4] Methyl esters are generally observed to be more reactive towards hydrolysis than their ethyl or other n-alkyl counterparts.[6]
Photostability
This compound is known to be a photoinitiator, which inherently means it is reactive to ultraviolet (UV) light. This property is harnessed in applications like UV-curable inks and coatings. However, it also indicates that exposure to light, particularly UV radiation, can lead to its degradation. The α-keto group in its structure makes it susceptible to photochemical reactions. Aromatic ketones are known to undergo photodegradation, and while specific quantum yields for this compound are not available, this characteristic underscores the need for protection from light to maintain its integrity.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the sample.
Protocol for a Stability-Indicating HPLC Method
This protocol describes the development and use of an HPLC method to assess the stability of this compound and quantify its degradation products.
-
Forced Degradation Studies: To develop a stability-indicating method, subject this compound solutions to forced degradation conditions to generate potential degradation products. This typically includes:
-
Acidic Hydrolysis: Reflux in a dilute acid (e.g., 0.1 N HCl).
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Expose to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid or a solution at an elevated temperature.
-
Photodegradation: Expose a solution to UV and/or visible light.
-
-
Chromatographic System Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Stability Study:
-
Prepare solutions of this compound in the desired solvents.
-
Store the solutions under the specified conditions (e.g., different temperatures, light exposures).
-
At predetermined time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and quantify the formation of any degradation products.
-
Visualizations
Experimental Workflow for Solubility and Stability Assessment
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. CAS 600-22-6: Methyl pyruvate | CymitQuimica [cymitquimica.com]
- 3. 600-22-6 CAS MSDS (Methyl pyruvate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl pyruvate | 600-22-6 [chemicalbook.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling Methyl Benzoylformate: From Natural Origins to Biosynthetic Routes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl benzoylformate, a seemingly simple ester, holds significant interest for researchers in fields ranging from medicinal chemistry to natural product synthesis. Its presence in certain traditional medicinal plants and its role as a versatile chemical intermediate underscore the importance of understanding its natural occurrence and the intricate biochemical pathways that govern its formation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and biosynthetic pathways of this compound, tailored for a scientific audience.
Natural Occurrence: A Tale of Two Genera
This compound has been identified as a naturally occurring compound primarily within the plant kingdom, specifically in species of the genus Ligusticum. Notably, it has been reported in the rhizomes of Ligusticum striatum and Ligusticum chuanxiong, plants with a long history of use in traditional Chinese medicine.[1][2] While its presence in these species is established, there is a conspicuous lack of extensive quantitative data regarding its concentration in various plant tissues. Further research is warranted to fully elucidate the distribution and abundance of this compound across a wider range of plant species and to explore its potential existence in other organisms, such as microorganisms. The current understanding of its natural distribution is summarized in the table below.
| Organism/Source | Plant Part | Method of Detection | Reference |
| Ligusticum striatum | Rhizome | Not specified in detail in readily available literature | [1] |
| Ligusticum chuanxiong | Rhizome | Not specified in detail in readily available literature | [2] |
Table 1: Documented Natural Occurrence of this compound
The Biosynthetic Puzzle: A Proposed Pathway
The complete biosynthetic pathway of this compound in Ligusticum species has not yet been fully elucidated. However, based on known metabolic pathways in plants, a plausible route can be proposed, originating from the aromatic amino acid phenylalanine. This proposed pathway involves two key stages: the formation of the precursor, phenylglyoxylic acid, and its subsequent methylation.
From Phenylalanine to Phenylglyoxylic Acid
The biosynthesis of many plant secondary metabolites begins with primary metabolites, and for aromatic compounds, phenylalanine is a common starting point.[3] Plants are known to synthesize phenylalanine through two primary pathways: the arogenate pathway and an alternative pathway that proceeds via phenylpyruvate.[4][5][6][7] The phenylpyruvate pathway is of particular interest as phenylpyruvate is a direct precursor to phenylglyoxylic acid.
The proposed initial steps are as follows:
-
Transamination of Phenylalanine: Phenylalanine can be converted to phenylpyruvate through a transamination reaction, catalyzed by a phenylalanine aminotransferase.
-
Oxidative Decarboxylation of Phenylpyruvate: Phenylpyruvate can then be oxidatively decarboxylated to yield phenylglyoxylic acid. The specific enzymes catalyzing this step in Ligusticum have not yet been identified.
The Final Step: Methylation by O-Methyltransferase
The conversion of phenylglyoxylic acid to this compound is a methylation reaction. In plants, such reactions are commonly catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][8][9] These enzymes utilize SAM as a methyl group donor to methylate the carboxyl group of a substrate.
Recent research has identified and characterized a Caffeic acid O-methyltransferase (COMT) from Ligusticum chuanxiong.[4][8] While the primary substrates for this enzyme in the cited study were caffeic acid and N-acetylserotonin, OMTs are known to often exhibit a degree of substrate promiscuity. It is therefore highly probable that an OMT, possibly the identified LcCOMT or a related enzyme, is responsible for the final step in this compound biosynthesis in Ligusticum.
The proposed final step is:
-
Methylation of Phenylglyoxylic Acid: An O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of phenylglyoxylic acid, yielding this compound and S-adenosyl-L-homocysteine (SAH).
Experimental Protocols: A Guide to Investigation
To facilitate further research in this area, this section provides detailed methodologies for key experiments required to investigate the natural occurrence and biosynthesis of this compound.
Protocol 1: Extraction and Quantification of this compound from Ligusticum Rhizome by GC-MS
This protocol outlines a method for the extraction and quantitative analysis of this compound from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Fresh or lyophilized rhizome of Ligusticum striatum or Ligusticum chuanxiong
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
This compound standard
-
Internal standard (e.g., methyl nonadecanoate)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation and Extraction:
-
Freeze the fresh rhizome tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, grind directly.
-
Accurately weigh approximately 1 g of the powdered tissue into a centrifuge tube.
-
Add 10 mL of methanol to the tube and vortex thoroughly.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction of the pellet with another 10 mL of methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
-
Re-dissolve the residue in 5 mL of dichloromethane.
-
Pass the dichloromethane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of internal standard to the final extract before GC-MS analysis.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 105, 133, 164) and the internal standard.
-
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the plant extract based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Protocol 2: Enzyme Assay for O-Methyltransferase Activity with Phenylglyoxylic Acid
This protocol describes a method to assay the activity of a putative O-methyltransferase from Ligusticum that utilizes phenylglyoxylic acid as a substrate.
1. Materials and Reagents:
-
Fresh rhizome of Ligusticum striatum or Ligusticum chuanxiong
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)
-
Phenylglyoxylic acid
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Quenching solution (e.g., 2 M HCl)
-
Ethyl acetate
-
HPLC system with a UV detector
-
This compound standard
2. Enzyme Extraction:
-
Homogenize fresh rhizome tissue in liquid nitrogen and then in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
(Optional) Further purify the enzyme extract using techniques like ammonium sulfate precipitation and chromatography if a more purified enzyme preparation is desired.
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
3. Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
Phenylglyoxylic acid (substrate)
-
Crude enzyme extract
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product, this compound, with an equal volume of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
4. HPLC Analysis:
-
Inject the re-dissolved sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the product.
-
Detect the formation of this compound by monitoring the absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the amount of product formed by comparing its peak area to a standard curve of this compound.
-
Calculate the enzyme activity (e.g., in pkat/mg protein).
Future Directions
The study of the natural occurrence and biosynthesis of this compound is a field ripe for further investigation. Key areas for future research include:
-
Quantitative Analysis: Comprehensive quantitative studies are needed to determine the concentration of this compound in different tissues and developmental stages of Ligusticum species.
-
Pathway Elucidation: The complete biosynthetic pathway from phenylalanine to this compound in Ligusticum needs to be definitively established through the identification and characterization of all the involved enzymes.
-
Enzyme Characterization: The putative O-methyltransferase responsible for the final methylation step should be purified and its substrate specificity and kinetic parameters determined.
-
Broader Screening: A wider range of plant species and other organisms should be screened for the presence of this compound to understand its broader distribution in nature.
By addressing these research questions, a more complete understanding of this intriguing natural product will be achieved, potentially opening new avenues for its application in drug development and biotechnology.
References
- 1. Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ligusticum chuanxiong: a chemical, pharmacological and clinical review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plants use 'unusual' microbial-like pathway to make essential amino acid - Purdue University [purdue.edu]
- 7. An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis [frontiersin.org]
- 9. Frontiers | In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance [frontiersin.org]
Methyl Benzoylformate: A Comprehensive Technical Guide to Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl benzoylformate, an α-keto ester, is a versatile building block in organic synthesis, finding significant application in the pharmaceutical, agrochemical, and fragrance industries.[1] Its unique structure, featuring adjacent carbonyl and ester functionalities, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including chiral α-hydroxy acids and their derivatives.[1][2] This technical guide provides an in-depth overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.
Asymmetric Hydrogenation: Synthesis of Chiral Methyl Mandelate
The asymmetric hydrogenation of this compound to produce optically active methyl mandelate is a cornerstone reaction, crucial for the synthesis of various pharmaceutical intermediates.[3] This transformation is typically achieved using chiral catalysts, leading to high yields and enantioselectivities.
Quantitative Data for Asymmetric Hydrogenation of this compound
| Catalyst System | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| CD@Cu cathode (electrocatalytic) | Electrocatalytic | Acetonitrile | Room Temp | 94 | 78 | R | [1] |
| Cinchonine-modified Ag electrode | Electrochemical | Not specified | Room Temp | 3.6 | 21.6 | Not specified | [4] |
| Ru-BINAP | H₂ (100 atm) | Methanol | 36 | >99 | 96 | Not specified | [5] |
| Chiral NAD(P)H model | Not applicable | Not specified | Not specified | Quantitative | 97 | Not specified | [6] |
| Bacillus sp. ADH (whole-cell) | Not applicable | Biphasic (ethyl caprylate/buffer) | 20 | 88 | >99 | R | [3] |
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is adapted from the general procedure for Noyori asymmetric hydrogenation.[5]
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂
-
Methanol (anhydrous)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [RuCl₂((R)-BINAP)]₂ (0.01 mol%) and anhydrous methanol.
-
This compound (1 equivalent) is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction vessel is pressurized with hydrogen gas to 100 atm.
-
The reaction mixture is stirred at 36°C for the required reaction time (typically monitored by TLC or GC).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl mandelate.
Grignard Reaction: Carbon-Carbon Bond Formation
The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by Grignard reagents, leading to the formation of tertiary alcohols after acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
This protocol is adapted from the reaction of Grignard reagents with methyl benzoate.[2][7][8][9][10]
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as an initiator)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed.
-
A solution of bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle boiling), a crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.
-
The Grignard reagent is cooled in an ice bath.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 30 minutes.
-
The reaction mixture is cooled and then poured into a mixture of ice and aqueous hydrochloric acid to quench the reaction and protonate the alkoxide.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Condensation Reactions
This compound can participate in various base-catalyzed condensation reactions, such as the Claisen, Aldol, and Henry reactions, to form more complex molecular architectures.
Crossed Claisen Condensation
In a crossed Claisen condensation, an ester enolate reacts with a different ester. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in this reaction.[7][11][12][13]
This protocol is adapted from the general procedure for crossed Claisen condensations.[14][15]
Materials:
-
This compound
-
Acetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Aqueous acid (for workup)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of acetone in anhydrous ethanol is added dropwise to the cooled base solution to form the enolate.
-
A solution of this compound in anhydrous ethanol is then added dropwise to the enolate solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a weak aqueous acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Aldol Condensation
Similar to the Claisen condensation, this compound can act as the electrophilic partner in a crossed Aldol condensation with an enolizable aldehyde or ketone.[16][17][18][19][20][21][22]
This protocol is adapted from the general procedure for Aldol condensations with cyclic ketones.[22]
Materials:
-
This compound
-
Cyclohexanone
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound and cyclohexanone in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
Once the reaction is complete, the mixture is poured into ice water.
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. This compound can react with nitroalkanes to form β-nitro alcohols.[11][12][13][16][23]
This protocol is based on general procedures for the enantioselective Henry reaction.[13][16]
Materials:
-
This compound
-
Nitromethane
-
Chiral bis(β-amino alcohol)-Cu(OAc)₂ complex (as catalyst)
-
Ethanol
Procedure:
-
In a reaction vial under a nitrogen atmosphere, the chiral ligand and Cu(OAc)₂·H₂O are dissolved in ethanol and stirred at room temperature to form the catalyst complex.
-
This compound is added to the catalyst solution and stirred for a short period.
-
Nitromethane is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired β-nitro alcohol product.
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between reactants, intermediates, and products, as well as a general experimental workflow, the following diagrams are provided.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Solved 6) What product is formed in the crossed Claisen | Chegg.com [chegg.com]
- 15. EP2874992B1 - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. magritek.com [magritek.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
In-Depth Technical Guide: Health and Safety for Handling Methyl Benzoylformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of Methyl benzoylformate (CAS No. 15206-55-0). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough overview for laboratory personnel.
Chemical Identification and Physical Properties
This compound, also known as Methyl phenylglyoxylate, is a clear, slightly yellow liquid.[1] It is important to be aware of its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 246-248 °C | [4] |
| Melting Point | 16 °C | [4] |
| Density | 1.155 g/mL at 25 °C | [3] |
| Vapor Density | 5.6 | [4] |
| Flash Point | 112 °C / 233.6 °F (closed cup) | [4] |
| Water Solubility | 2g/L at 20℃ | [3] |
Hazard Identification and Toxicological Information
According to the available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][5] However, it may cause eye, skin, respiratory, and digestive tract irritation.[1] It is crucial to note that the toxicological properties of this material have not been fully investigated.[1][6]
Table 2: Hazard Statements for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Source:[2]
Toxicological Data:
Detailed toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), are not available in the reviewed literature.[1] The mutagenic and carcinogenic properties have not been fully investigated, though one source indicates it was not mutagenic in the AMES test.[6] Due to the lack of comprehensive toxicological data, this chemical should be handled with caution, assuming it may have unknown health effects.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[7]
-
Avoid breathing vapors or mist.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Personal Protective Equipment (PPE):
The following diagram outlines the recommended personal protective equipment when handling this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. Get medical attention if irritation develops.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Hazardous combustion products include carbon oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures:
The following workflow outlines the general procedure for responding to a chemical spill of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 15206-55-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to Methyl Benzoylformate: Commercial Availability, Purity, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzoylformate (MBF), also known as methyl phenylglyoxylate, is a versatile organic compound with the chemical formula C₉H₈O₃.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] This α-keto ester is a valuable building block in various chemical syntheses, finding applications in the pharmaceutical, agrochemical, and fine chemical industries.[2] Its utility extends to its role as a photoinitiator in UV-curable coatings and inks.[3][4] This technical guide provides an in-depth overview of the commercial suppliers, available purity grades, and key applications of this compound, with a focus on its relevance to research and drug development.
Commercial Suppliers and Purity Grades
This compound is commercially available from a range of suppliers, primarily located in China and India. The purity of commercially available this compound typically ranges from 97% to 99.9%. For research and development purposes, higher purity grades are often required to ensure the reliability and reproducibility of experimental results. The following tables summarize the available data on commercial suppliers and their specified purity grades, along with some physical and chemical properties.
Table 1: Commercial Suppliers of this compound
| Supplier | Country | Stated Purity | Notes |
| Simson Pharma Limited | India | High quality, accompanied by Certificate of Analysis. | Leading Manufacturer and Exporter. |
| Anshul Specialty Molecules Pvt. Ltd. | India | High purity, manufactured under stringent quality control.[2] | Leading manufacturer and supplier in India.[2] |
| Sigma-Aldrich (Merck) | Global | 98%, Certified Reference Material (TraceCERT®) available.[2][5] | Offers various grades for different applications. |
| TCI AMERICA | USA | >97.0% (GC)[6] | |
| ChemicalBook | China | Various suppliers listed with purities ranging from 98% to 99.9%.[7] | Online chemical marketplace. |
| Yancheng Green Chemicals Co., Ltd | China | 99%[7] | Manufacturer. |
| Dalian Richfortune Chemicals Co., Ltd | China | 99.9%[7] | Service provider. |
| Wuhan Fortuna Chemical Co.,Ltd | China | 99%[7] | Trader. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15206-55-0 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 246-248 °C | [5] |
| Density | ~1.155 g/mL at 25 °C | [5] |
| Refractive Index | ~1.526 (n20/D) | [5] |
| Solubility | Soluble in most organic solvents.[1] |
Note on Impurity Profiles: Detailed impurity profiles for different grades of this compound are not always publicly available from suppliers. For critical applications, it is recommended to request a Certificate of Analysis (CoA) for a specific batch, which will provide more detailed information on the purity and the methods used for its determination. Common analytical techniques for impurity profiling include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[8][9]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory and industrial-scale synthesis starts from acetophenone. The following is a representative experimental protocol.
Synthesis of this compound from Acetophenone
This synthesis involves a two-step process: the formation of 2,2-dimethoxyacetophenone followed by its conversion to this compound.[10]
Step 1: Synthesis of 2,2-dimethoxyacetophenone
-
In a suitable reactor, charge methanol and acetophenone.
-
Under cooling (e.g., with an ice water bath), introduce dry hydrogen chloride gas.
-
Slowly add methyl nitrite while maintaining the reaction temperature between 30-35 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for a specified period (e.g., 2 hours).
-
Remove the methanol by distillation to obtain the crude product.
-
Dissolve the crude product in a suitable solvent like toluene and neutralize it with a base solution (e.g., 10% sodium hydroxide).
-
Separate the organic layer and remove the solvent by distillation to yield crude 2,2-dimethoxyacetophenone.[10]
Step 2: Synthesis of this compound
-
In a reaction flask, dissolve 2,2-dimethoxyacetophenone and a catalyst (e.g., 4-methyl-2,6-di-tert-butylphenol) in a solvent such as cyclohexane or chlorobenzene.
-
Heat the mixture to a specific temperature (e.g., 60-70 °C for cyclohexane or 110-120 °C for chlorobenzene).
-
Slowly add bromine to the reaction mixture. During the reaction, methyl bromide and hydrogen bromide gas will be evolved.
-
After the addition is complete, continue stirring for a period (e.g., 1 hour).
-
Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess bromine and hydrogen bromide.
-
Wash the organic layer with a saturated sodium carbonate solution and separate the layers.
-
Remove the solvent by distillation to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[10]
Purification of this compound
For high-purity requirements, further purification of this compound can be achieved through methods such as radial chromatography.
Purification by Radial Chromatography
-
Prepare a chromatography system with a suitable stationary phase (e.g., silica gel).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Load the sample onto the chromatograph.
-
Elute the compound using a solvent system such as a 1:1 mixture of diethyl ether and hexane.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified ester, for example, at 110-112 °C under vacuum.[11]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
Photoinitiator in Polymer Chemistry
This compound is a Norrish Type I photoinitiator.[12] Upon exposure to UV light, it undergoes α-cleavage to generate two radical species, a benzoyl radical and a methoxycarbonyl radical. These radicals can then initiate the polymerization of unsaturated monomers, making it useful in UV-curable coatings, inks, and adhesives.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Sigma-Aldrich [sigmaaldrich.com]
- 3. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Buy this compound | 15206-55-0 [smolecule.com]
- 6. Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Proliferation in Cancers [mdpi.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Metabolic genes in cancer: their roles in tumor progression and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl Benzoylformate: Historical Context, Discovery, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl benzoylformate, an important α-keto ester with applications in pharmaceuticals, agrochemicals, and organic synthesis. This document details its historical context, physical and spectroscopic properties, and detailed experimental protocols for its preparation.
Historical Context and Discovery
The direct discovery of this compound is not well-documented in a singular seminal publication. Instead, its emergence is rooted in the broader development of synthetic organic chemistry in the late 19th century. The synthesis of α-keto acids, the precursors to α-keto esters like this compound, can be traced back to early organic chemistry. For instance, the synthesis of pyruvic acid, a simple α-keto acid, was explored by chemists like Erlenmeyer in 1881.
The methodologies for creating esters and for carbon-carbon bond formation, which are central to the synthesis of more complex molecules like this compound, were being systematically developed during this period. A particularly relevant advancement was the work of German chemist Rainer Ludwig Claisen, who in 1887, reported a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[1] This reaction, now known as the Claisen condensation, became a fundamental tool for the synthesis of β-keto esters and related structures. While not a direct synthesis of this compound, the principles established by Claisen were foundational for the synthesis and understanding of ester-containing compounds.
The primary and most straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, benzoylformic acid. This acid-catalyzed esterification was a well-established reaction by the early 20th century, making the synthesis of this compound accessible from its parent acid. Benzoylformic acid itself can be prepared through various methods, including the oxidation of mandelic acid or acetophenone, and the hydrolysis of benzoyl cyanide.[2]
Data Presentation
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It is an important intermediate in the synthesis of various organic compounds.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| CAS Number | 15206-55-0 | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 246-248 °C | [4] |
| Density | 1.155 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.526 | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water. |
Spectroscopic Data
The structural characterization of this compound is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Multiplet | 2H | Aromatic protons (ortho to carbonyl) |
| ~7.65 | Multiplet | 1H | Aromatic proton (para to carbonyl) |
| ~7.50 | Multiplet | 2H | Aromatic protons (meta to carbonyl) |
| ~3.90 | Singlet | 3H | Methyl protons (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~186 | Ketone Carbonyl (C=O) |
| ~164 | Ester Carbonyl (C=O) |
| ~135 | Aromatic Carbon (para) |
| ~132 | Aromatic Carbon (ipso) |
| ~130 | Aromatic Carbons (ortho) |
| ~129 | Aromatic Carbons (meta) |
| ~53 | Methyl Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak-Medium | Aromatic C-H stretch |
| ~2960 | Weak | Aliphatic C-H stretch (methyl) |
| ~1735 | Strong | Ester C=O stretch |
| ~1680 | Strong | Ketone C=O stretch |
| ~1600, ~1450 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 133, and the loss of the entire ester group (-COOCH₃) to give a benzoyl cation at m/z = 105. Further fragmentation of the benzoyl cation would lead to a phenyl cation at m/z = 77.
Experimental Protocols
Synthesis of this compound via Fischer Esterification of Benzoylformic Acid
This method is a classic and straightforward approach to preparing this compound.
Materials:
-
Benzoylformic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzoylformic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Synthesis of this compound from Acetophenone
This multi-step synthesis provides an alternative route to this compound.[5]
Step 1: Synthesis of 2,2-Dimethoxyacetophenone
-
In a suitable reactor, combine acetophenone and methanol.
-
Cool the mixture in an ice-water bath and bubble dry hydrogen chloride gas through the solution.
-
Slowly add methyl nitrite while maintaining a low temperature (e.g., 30-35 °C).
-
Continue the reaction for a few hours after the addition is complete.
-
Work up the reaction by removing methanol, dissolving the residue in a solvent like toluene, and neutralizing with a base (e.g., 10% NaOH solution).
-
Separate the organic layer and remove the solvent to obtain crude 2,2-dimethoxyacetophenone, which can be purified by distillation.[5]
Step 2: Synthesis of this compound
-
In a reaction flask, dissolve 2,2-dimethoxyacetophenone and a catalyst such as 4-methyl-2,6-di-tert-butyl phenol in a solvent like chlorobenzene.
-
Heat the mixture (e.g., to 110-120 °C) and slowly add bromine.
-
During the addition, methyl bromide and hydrogen bromide gas will be evolved.
-
After the addition, continue stirring the reaction for about an hour.
-
Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess bromine and hydrogen bromide.
-
Wash the solution with a saturated sodium carbonate solution and separate the organic layer.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to obtain this compound.[5]
Mandatory Visualization
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Synthetic Workflow from Acetophenone
Caption: Synthesis of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted MS Fragmentation Pathway.
References
- 1. This compound(15206-55-0) 13C NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Solved Provide the 1H NMR data for methyl benzoate and | Chegg.com [chegg.com]
- 5. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols: Methyl Benzoylformate as a Photoinitiator in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzoylformate (MBF) is a highly efficient liquid photoinitiator used to initiate radical polymerization in UV curing systems.[1][2] With the CAS number 15206-55-0, this compound, also known as methyl phenylglyoxylate, is a cornerstone in the rapid, solvent-free curing of coatings, inks, adhesives, and photopolymer resins for applications ranging from industrial coatings to 3D printing and medical devices.[3][4] Its advantages include rapid curing speeds, low yellowing, and good surface cure characteristics, making it a versatile component in modern photopolymerization technologies.[2][5]
Mechanism of Action
This compound is classified as a Type II photoinitiator, which functions via an intramolecular hydrogen abstraction process to generate free radicals upon exposure to UV light.[2][3][6] While some sources also describe a Norrish Type I cleavage mechanism for MBF and its derivatives, the Type II pathway is commonly referenced.[7]
Upon absorption of UV energy, the MBF molecule is excited to a triplet state. It then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to form a ketyl radical and an amine-derived radical. These free radicals are the active species that initiate the polymerization of monomers and oligomers, such as acrylates, in the formulation.[3]
dot
Caption: Photoinitiation mechanism of this compound.
Key Performance Characteristics & Formulation Guidelines
This compound is valued for several key properties that make it suitable for a wide range of applications.
Advantages:
-
Rapid Curing: Facilitates high-speed production processes.[4] The use of MBF has been associated with curing speeds up to 60% faster than conventional systems.[2][8]
-
Low Yellowing: MBF-containing formulations exhibit minimal yellowing after curing, which is critical for clear coatings, overprint varnishes, and light-colored systems.[2][5]
-
Good Surface Cure: Provides excellent surface cure, resulting in durable finishes with high resistance to abrasion and chemicals.[3][9]
-
Versatility: Can be used in a variety of UV-curable systems, including coatings on wood, metal, and plastic, as well as in printing inks and adhesives.[3][4]
Formulation Guidelines:
-
Concentration: Typically used at concentrations ranging from 0.5% to 5.0% by weight in the total formulation.[9]
-
Synergists: As a Type II photoinitiator, MBF requires a co-initiator or synergist, such as an amine, for efficient radical generation.[3] However, some sources suggest that the use of amines may decrease efficiency and increase odor.[2]
-
Combinations: MBF is often used in combination with other photoinitiators, such as phosphine oxides (e.g., TPO), to optimize both surface and through-cure, especially in pigmented systems.[10]
Quantitative Performance Data
The performance of this compound is highly dependent on the specific formulation, including the monomer/oligomer system, co-initiators, and the parameters of the UV source. The following tables provide an overview of typical performance data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15206-55-0 | [8] |
| Molecular Formula | C₉H₈O₃ | [8][11] |
| Molecular Weight | 164.16 g/mol | [8][11] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Purity | ≥99.0% | [8][12] |
| UV Absorption Maxima | 255 nm, 325 nm | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone); moderate solubility in water. | [11] |
Table 2: Curing Performance in a Model Acrylate Formulation
| Parameter | Condition | Result | Reference |
| Curing Speed | 1.5% MBF, 10% amine acrylate, 24 µm coating, Hg lamp | Good response, full cure achievable | [10] |
| 1.5% MBF, 10% amine acrylate, 24 µm coating, 395 nm LED | Good response, full cure achievable | [10] | |
| Cure Depth | MBF derivative (DM-BD-F) in acrylate monomer, 405 nm LED | Up to 6.5 cm in 30 seconds | [7] |
| Pendulum Hardness | 85% epoxy acrylate, 15% reactive diluent, photoinitiator | 61.02% | [13] |
| Gel Content | 85% epoxy acrylate, 15% reactive diluent, photoinitiator | 79.5% | [13] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The cure depth of 6.5 cm is an exceptional result reported for a specific MBF derivative under optimized conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in a UV-curable formulation.
dot
Caption: Workflow for evaluating MBF performance.
Protocol for Evaluating Curing Kinetics using Photo-DSC
Objective: To determine the curing profile, including the onset of polymerization, the heat of reaction (enthalpy), and the degree of cure as a function of MBF concentration.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) with a UV light source attachment (Photo-DSC).[14][15]
-
UV-curable formulation containing varying concentrations of MBF (e.g., 1%, 2%, 3% w/w).
-
DSC aluminum pans (open pans are often acceptable).[14]
-
Nitrogen purge gas.
Procedure:
-
Sample Preparation: Place a small, consistent amount (5-10 mg) of the liquid formulation into a DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. Set the initial temperature to an isothermal value (e.g., 30°C) and allow the system to equilibrate under a nitrogen purge.[16]
-
UV Exposure: Program the instrument to expose the sample to UV light for a defined period (e.g., 30-60 seconds) at a specific intensity. The software will trigger the shutter to open and close.[14][17]
-
Data Acquisition: Record the heat flow as a function of time during the UV exposure. An exothermic peak will be observed as the polymerization reaction occurs.[14]
-
Baseline Correction: After the initial cure, run a second UV exposure sequence on the already polymerized sample to obtain a baseline heat flow. Subtract this baseline from the initial measurement to isolate the heat of reaction.[17]
-
Data Analysis:
-
Integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH in J/g).[17]
-
The rate of heat flow is proportional to the rate of reaction.
-
The degree of cure can be determined by comparing the reaction enthalpy at a given time to the total enthalpy of the fully cured sample.[15]
-
-
Repeat: Repeat the procedure for each concentration of MBF to compare their curing profiles.
Protocol for Measuring Depth of Cure
Objective: To determine the maximum thickness of a formulation that can be adequately cured in a single exposure, and how this is affected by MBF concentration.
Materials & Equipment:
-
UV light source with controlled intensity.
-
Teflon or metal molds of varying depths (e.g., 2 mm, 4 mm, 6 mm).[18]
-
Micrometer or caliper for thickness measurement.
-
Microhardness tester (e.g., Vickers or Knoop).[19]
Procedure:
-
Sample Preparation: Fill molds of a specific height with the UV-curable formulation.
-
Curing: Expose the top surface of the sample to the UV light source for a fixed duration (e.g., 20 seconds).[19]
-
Post-Cure Storage: Store the cured specimens in a controlled environment (e.g., 37°C for 24 hours) to ensure the reaction is complete.[18]
-
Hardness Measurement:
-
Calculate Depth of Cure Ratio: The depth of cure is often defined as the point where the bottom surface hardness is at least 80% of the top surface hardness.[19]
-
Ratio (%) = (Hardness_bottom / Hardness_top) x 100
-
-
Data Analysis: Plot the hardness ratio against the sample thickness for different MBF concentrations. The maximum thickness that achieves an 80% or greater ratio is considered the depth of cure for that formulation.
Protocol for Real-Time FTIR (RT-FTIR) Spectroscopy
Objective: To monitor the rate of polymerization directly by measuring the decrease in the concentration of reactive functional groups (e.g., acrylate C=C bonds) in real-time.[1][20]
Materials & Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with rapid scan capabilities.
-
UV light source and a setup to irradiate the sample in the FTIR sample compartment.
-
Sample holder (e.g., KBr plates with a spacer to create a thin film of known thickness).
Procedure:
-
Sample Preparation: Place a drop of the liquid formulation between two KBr plates separated by a thin spacer.
-
Initial Spectrum: Acquire a full IR spectrum of the uncured sample before UV exposure.
-
Initiate Curing and Data Acquisition: Start the UV irradiation and simultaneously begin acquiring spectra at a high frequency (e.g., multiple scans per second).[20]
-
Monitor Functional Groups: Monitor the decrease in the absorbance of the peak corresponding to the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹). An internal standard peak that does not change during the reaction should be used for normalization.[1]
-
Data Analysis:
-
Calculate the conversion of the functional group at each time point using the following formula: Conversion (%) = [1 - (A_t / A_0)] x 100 (where A_t is the peak area at time 't' and A_0 is the initial peak area).
-
Plot the conversion versus time to obtain the polymerization rate profile.
-
-
Comparison: Compare the rate profiles for formulations with different MBF concentrations to evaluate its efficiency.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or under a fume hood. It may cause skin and eye irritation.[11] Store in a cool, dry place away from direct light and moisture to maintain stability.[11] Always consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
References
- 1. imaging.org [imaging.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Real-time UV cure monitoring: Dielectric and infrared spectroscopy analyses show close linear correlation | Semantic Scholar [semanticscholar.org]
- 6. Dark curing kinetics of UV printing inks by real-time ATR-FTIR spectroscopy [infoscience.epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innospk.com [innospk.com]
- 9. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 10. radtech.org [radtech.org]
- 11. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. haihangchem.com [haihangchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. mdpi.com [mdpi.com]
- 18. dentaladvisor.com [dentaladvisor.com]
- 19. Depth of cure of bulk-fill light cured composite resins with different initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Enantioselective Reduction of Methyl Benzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of α-keto esters, such as methyl benzoylformate, is a pivotal transformation in organic synthesis, yielding chiral α-hydroxy esters. These products, including methyl mandelate, are valuable building blocks for a wide array of pharmaceuticals and biologically active compounds. Achieving high enantioselectivity and yield is critical for the practical application of these synthetic routes. This document provides detailed application notes and protocols for several effective methods for the enantioselective reduction of this compound, including asymmetric transfer hydrogenation (ATH), biocatalytic reduction, and Meerwein-Ponndorf-Verley (MPV) reduction.
Performance Comparison of Catalytic Systems
The choice of catalytic system significantly impacts the yield and enantiomeric excess (ee) of the desired chiral alcohol. Below is a summary of representative catalytic systems for the enantioselective reduction of this compound and related α-keto esters.
| Catalyst System | Method | Hydride Source | Typical Yield (%) | Typical ee (%) | Key Advantages |
| RuCl--INVALID-LINK-- | Asymmetric Transfer Hydrogenation (ATH) | Formic acid/Triethylamine | >95 | >98 | High efficiency, broad substrate scope, well-established methodology.[1] |
| Chiral Phosphoric Acid / Sc(OTf)₃ | Meerwein-Ponndorf-Verley (MPV) Reduction | Isopropanol | Up to 98 | Up to 99 | Utilizes a cheap and green metal catalyst, mild reaction conditions.[2] |
| Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Whole-Cell Biocatalysis | Isopropanol (co-substrate) | >90 | >99 | High enantioselectivity, environmentally friendly, operates under mild conditions. |
| Chiral NAD(P)H Model | Biomimetic Reduction | Dihydronicotinamide | Quantitative | 97 | Mimics natural enzymatic systems, metal-free.[3] |
| Cinchonine-modified Ag electrode | Electrochemical Reduction | Electric current | Moderate | Moderate | Avoids bulk chemical reagents as reductants.[4] |
Experimental Protocols
Asymmetric Transfer Hydrogenation (ATH) using RuCl(S,S)-TsDPEN
This protocol describes the highly efficient and enantioselective reduction of this compound using a well-established Noyori-type catalyst.
Materials:
-
This compound
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Catalyst and Substrate Addition: To the flask, add the solvent of choice (e.g., 10 mL of anhydrous acetonitrile). Add this compound (e.g., 1 mmol, 164 mg).
-
Catalyst Introduction: Add the RuCl--INVALID-LINK-- catalyst (e.g., 0.01 mmol, 1 mol%).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the resulting residue by silica gel column chromatography to obtain the desired methyl mandelate.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Whole-Cell Biocatalytic Reduction
This protocol utilizes a whole-cell biocatalyst, such as E. coli expressing an alcohol dehydrogenase from Lactobacillus kefir, for the green and highly selective reduction of this compound.[5]
Materials:
-
This compound
-
Whole-cell biocatalyst (e.g., lyophilized E. coli cells expressing a suitable ADH)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
Isopropanol (as a co-substrate for cofactor regeneration)
-
Glucose (for cofactor regeneration, if needed by the specific whole-cell system)
-
Centrifuge
-
Incubator shaker
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, suspend the lyophilized whole cells in the buffer solution (e.g., 50 mg/mL).
-
Substrate Addition: Add this compound to the cell suspension (e.g., to a final concentration of 10-50 mM).
-
Co-substrate Addition: Add isopropanol (e.g., 5-10% v/v) to the reaction mixture. This serves as the hydride source, and the resulting acetone is consumed by the cells.
-
Incubation: Place the reaction vessel in an incubator shaker at a controlled temperature (e.g., 30 °C) and with agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extraction and Purification: Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified if necessary.
-
Analysis: Determine the conversion, yield, and enantiomeric excess of the product.
Diagrams
Caption: General experimental workflow for the enantioselective reduction.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Benzoylformate in Fragrance and Perfume Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methyl benzoylformate, a versatile aromatic compound, and its applications in the synthesis of fragrances and perfumes. This document includes its physicochemical properties, detailed synthesis protocols, and its conversion into valuable fragrance ingredients.
Introduction to this compound in the Fragrance Industry
This compound (also known as methyl phenylglyoxylate) is a valuable intermediate and fragrance ingredient in its own right.[1] Possessing a sweet, floral, and fruity aroma, it is utilized directly in perfume compositions to impart these characteristics.[2] Furthermore, its reactive α-ketoester functionality makes it a key starting material for the synthesis of other fragrance compounds.[1] Its stability and relatively low toxicity contribute to its utility in various consumer products.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15206-55-0 | [2] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, floral, fruity | [2] |
| Boiling Point | 246-248 °C (lit.) | [4] |
| Density | 1.155 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.526 (lit.) | [4] |
| Solubility | Soluble in most organic solvents | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Varian A-60 | [3] |
| ¹³C NMR | MCB Manufacturing Chemists, Norwood, Ohio | [3] |
| GC-MS | Main library; m/z Top Peak: 105; m/z 2nd Highest: 77 | [3] |
| Kovats RI | 1335.1 (Semi-standard non-polar) | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent conversion are provided below.
Synthesis of this compound
Two common methods for the synthesis of this compound are presented.
A high-selectivity method using a solid acid catalyst is described, offering an environmentally friendly alternative to traditional methods.[5]
-
Reaction: Benzoylformic acid + Methanol → this compound + Water
-
Catalyst: TiO₂/SO₄²⁻ type solid acid catalyst[5]
-
Solvent: Organic solvent (e.g., n-hexane)[5]
-
Procedure:
-
In a reaction vessel, combine benzoylformic acid, anhydrous methanol, and the TiO₂/SO₄²⁻ solid acid catalyst in an organic solvent medium.[5]
-
Heat the mixture under reflux. The reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, the solid catalyst can be filtered off and regenerated.[5]
-
The organic solvent can be removed by distillation for recycling.[5]
-
The resulting crude this compound can be purified by vacuum distillation.
-
A novel synthesis route starting from acetophenone is detailed below, with specific quantities provided in the cited patent.[6]
-
Step 1: Synthesis of 2,2-dimethoxyacetophenone
-
In a suitable reactor, combine methanol and acetophenone.[7]
-
Under cooling (ice water), introduce dry hydrogen chloride gas.[7]
-
Feed methyl nitrite into the mixture while maintaining the temperature at 30-35°C.[7]
-
After the addition is complete, continue the reaction for 2 hours at the same temperature.[7]
-
Remove methanol by distillation to obtain the crude product.
-
Dissolve the crude product in toluene and neutralize with a 10% sodium hydroxide solution.[7]
-
Separate the organic layer and remove the toluene by distillation to yield 2,2-dimethoxyacetophenone.[7]
-
-
Step 2: Synthesis of this compound
-
In a reaction flask, dissolve 2,2-dimethoxyacetophenone and a catalyst (e.g., 4-methyl-2,6-di-tert-butylphenol) in a solvent such as cyclohexane or chlorobenzene.[6]
-
Heat the mixture (e.g., 60-70°C for cyclohexane, 110-120°C for chlorobenzene).[6]
-
Slowly add bromine to the reaction mixture.[6]
-
After the addition, continue stirring for 1 hour.[6]
-
After cooling, remove excess bromine and hydrogen bromide with a stream of nitrogen.
-
Wash the solution with a saturated sodium carbonate solution and separate the organic layer.[6]
-
Distill off the solvent and purify the crude product by reduced pressure distillation to obtain this compound.[6] A yield of 92.7% has been reported using cyclohexane as the solvent.[7]
-
Application in Fragrance Synthesis: Asymmetric Reduction to (R)-(-)-Mandelic Acid Methyl Ester
This compound serves as a precursor to chiral fragrance ingredients. The following protocol details its asymmetric reduction to (R)-(-)-mandelic acid methyl ester, a compound with potential fragrance applications, using a biocatalytic method.
-
Reaction: this compound → (R)-(-)-Mandelic acid methyl ester
-
Procedure:
-
Prepare a culture of Saccharomyces cerevisiae 21.
-
In a reaction vessel, create a biotransformation medium with the following optimized conditions:
-
Monitor the conversion of this compound and the enantiomeric excess of the product using chiral chromatography (e.g., HPLC or GC).
-
Upon completion (reported conversion of 99.4% and enantiomeric excess of 99.9%), extract the product from the reaction medium using an appropriate organic solvent.[2][7]
-
Purify the (R)-(-)-mandelic acid methyl ester by standard techniques such as column chromatography or distillation.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of this compound.
Caption: Esterification Synthesis of this compound.
Caption: Two-Step Synthesis from Acetophenone.
Concluding Remarks
This compound is a significant molecule in the field of fragrance chemistry, valued for both its inherent olfactory properties and its role as a versatile synthetic intermediate. The protocols provided herein offer robust methods for its synthesis and demonstrate its utility in creating more complex, chiral fragrance ingredients. Further research into the derivatization of this compound is likely to yield novel compounds with interesting and desirable aromatic profiles for the perfume industry.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. rsc.org [rsc.org]
- 6. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of this compound with Yeast Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Biocatalytic Reduction of Methyl Benzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of α-keto esters to their corresponding chiral α-hydroxy esters is a critical transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals. The biocatalytic reduction of methyl benzoylformate to optically pure methyl mandelate serves as a prime example of a green and efficient alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for performing this biotransformation using various enzymes.
This compound is a prochiral ketone that can be asymmetrically reduced to either (R)- or (S)-methyl mandelate, which are key building blocks for a range of pharmaceuticals.[1] Enzymes, such as alcohol dehydrogenases (ADHs), aldo-keto reductases (AKRs), and whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast), offer high stereoselectivity under mild reaction conditions.[2][3]
Enzyme Selection and Performance
A variety of enzymes can be employed for the asymmetric reduction of this compound. The choice of enzyme will determine the stereochemical outcome of the reaction, with different enzymes exhibiting either Prelog or anti-Prelog specificity, leading to the formation of (R)- or (S)-methyl mandelate, respectively. Below is a summary of the performance of selected enzymes.
| Enzyme/Biocatalyst | Substrate | Product | Cofactor | Co-substrate for Regeneration | Optimal pH | Optimal Temp. (°C) | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| Saccharomyces cerevisiae LH1 | This compound | (R)-(-)-Methyl Mandelate | NADH | Glucose | 8.0 | 30 | 94.3% | 95% | [2] |
| Thermophilic ADH | This compound | (R)-(-)-Methyl Mandelate | NADH | 2-Propanol | - | - | - | 92% | [3] |
| Lactobacillus brevis ADH (LbADH) | Acetophenone Derivatives | (S)-Alcohols | NADH | - | - | - | Quantitative | >99% | [4] |
| Carbonyl Reductase (Candida magnoliae) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | NADPH | - | - | - | - | >99% | [4] |
Experimental Workflow
The general workflow for the biocatalytic reduction of this compound involves preparation of the biocatalyst, the enzymatic reaction with cofactor regeneration, extraction of the product, and analysis of the conversion and enantiomeric excess.
Caption: General experimental workflow for the biocatalytic reduction of this compound.
Cofactor Regeneration System
The use of expensive nicotinamide cofactors (NADH or NADPH) in stoichiometric amounts is not economically viable. Therefore, an in-situ cofactor regeneration system is essential. A common approach is to use a second enzyme-substrate system to regenerate the reduced cofactor.
Caption: Schematic of an enzyme-coupled cofactor regeneration system.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction using Saccharomyces cerevisiae (Whole-Cell Biocatalyst)
This protocol is adapted from the asymmetric synthesis of (R)-(-)-Methyl mandelate using Saccharomyces cerevisiae LH1.[2]
Materials:
-
Saccharomyces cerevisiae (e.g., commercially available baker's yeast or a specific strain like LH1)
-
This compound
-
Glucose
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Procedure:
-
Biocatalyst Preparation:
-
Cultivate Saccharomyces cerevisiae in a suitable medium or use commercially available baker's yeast.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Prepare a cell suspension with a concentration of 75 g (dry cell weight) per liter in phosphate buffer (pH 8.0).
-
-
Biocatalytic Reduction:
-
In a reaction vessel, combine the yeast cell suspension, glucose to a final concentration of 30 g/L, and this compound to a final concentration of 100 mmol/L.
-
Incubate the reaction mixture at 30°C with shaking for 30 hours.
-
-
Product Extraction and Purification:
-
After the reaction, centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl mandelate.
-
Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: General Procedure for Asymmetric Reduction using a Purified Alcohol Dehydrogenase (ADH)
This is a general protocol that can be adapted for various purified ADHs.
Materials:
-
Purified Alcohol Dehydrogenase (ADH)
-
This compound
-
NADH or NADPH
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH) and D-glucose, or
-
Formate dehydrogenase (FDH) and sodium formate
-
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH optimized for the specific ADH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in the buffer.
-
Add the cofactor (NADH or NADPH) to a catalytic amount (e.g., 1 mol%).
-
Add the components of the cofactor regeneration system (e.g., GDH and an excess of D-glucose).
-
Initiate the reaction by adding the purified ADH.
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature for the specific ADH with gentle stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
Analytical Method: Chiral Gas Chromatography (GC)
The enantiomeric excess of the methyl mandelate product can be determined by chiral gas chromatography.
Instrumentation and Conditions:
The following are example conditions for the separation of (R)- and (S)-methyl mandelate.
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm | [5] |
| Oven Temperature | 140 °C (isothermal) | 140 °C (isothermal) | [5] |
| Injector Temperature | 250 °C | 250 °C | [5] |
| Detector | FID, 250 °C | FID, 250 °C | [5] |
| Carrier Gas | Helium, 30 psi | Helium, 30 psi | [5] |
| Elution Order | 1. (R)-(-)-methyl mandelate2. (S)-(+)-methyl mandelate | 1. (S)-(+)-methyl mandelate2. (R)-(-)-methyl mandelate | [5] |
Sample Preparation:
-
Dilute a small aliquot of the purified product in a suitable solvent (e.g., ethyl acetate) before injection.
By following these protocols and utilizing the provided data, researchers can effectively perform the biocatalytic reduction of this compound to produce optically active methyl mandelate for various applications in research and development.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
The Pivotal Role of Methyl Benzoylformate in Agrochemical Synthesis: Application Notes and Protocols for Herbicide Development
For Immediate Release
Methyl benzoylformate, a versatile chemical intermediate, serves as a critical building block in the synthesis of a variety of agrochemicals, most notably herbicides. Its unique chemical structure allows for the construction of complex heterocyclic scaffolds found in potent active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of herbicides derived from this compound: triazinone and benzimidazolinone herbicides. These protocols are intended for researchers, scientists, and professionals in the field of agrochemical development.
Application Notes
This compound (MBF) is an aromatic alpha-keto ester that acts as a key precursor in the production of various pesticides and herbicides.[1][2][3] Its reactivity is centered around the two carbonyl groups and the ester functionality, making it amenable to a range of chemical transformations, including condensation and cyclization reactions.
Two prominent examples of herbicides synthesized from MBF are:
-
Metamitron : A selective systemic herbicide used for the control of grass and broad-leaved weeds in sugar beets, fodder beets, and certain other crops.[4] The synthesis of metamitron from MBF involves a multi-step process initiated by the formation of a hydrazone, followed by cyclization.[3][5]
-
Benzimidazolinone Herbicides : This class of herbicides is known for its effectiveness against a variety of weeds. While a broad class, the core benzimidazolinone structure is typically formed through the condensation of an o-phenylenediamine derivative with a carbonyl compound.[2] this compound can serve as the carbonyl component in this reaction, leading to the formation of a phenyl-substituted benzimidazolinone scaffold.
The following sections provide detailed experimental protocols for the laboratory-scale synthesis of metamitron and a representative benzimidazolinone herbicide, starting from this compound.
Synthesis of Metamitron from this compound
The synthesis of metamitron from this compound is a well-established industrial process. The following protocol is a representative laboratory-scale procedure derived from publicly available literature.[3][5][6]
Experimental Workflow: Metamitron Synthesis
Caption: Synthetic pathway for Metamitron from this compound.
Experimental Protocol: Metamitron
Step 1: Synthesis of Methyl 2-(1-acetylhydrazono)-2-phenylacetate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetylhydrazide (1.05 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, methyl 2-(1-acetylhydrazono)-2-phenylacetate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(1-Acetylhydrazono)-2-phenylacetohydrazide
-
The crude methyl 2-(1-acetylhydrazono)-2-phenylacetate from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
Hydrazine hydrate (1.1 eq) is added dropwise to the solution while maintaining the temperature below 30°C.
-
The reaction mixture is stirred for 4-6 hours at room temperature.
-
The precipitated product, 2-(1-acetylhydrazono)-2-phenylacetohydrazide, is collected by filtration, washed with cold ethanol, and dried.
Step 3: Cyclodehydration to Metamitron
-
The 2-(1-acetylhydrazono)-2-phenylacetohydrazide is suspended in a high-boiling point solvent such as n-butanol or xylene.
-
A catalytic amount of a base (e.g., sodium acetate or sodium hydroxide) is added to the suspension.
-
The mixture is heated to reflux (typically 120-150°C) for 10-15 hours, with the removal of water using a Dean-Stark apparatus.[3]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated crude metamitron is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure metamitron.
Quantitative Data: Metamitron Synthesis
| Step | Reactants | Key Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound, Acetylhydrazide | Methanol, RT, 1-2h | Methyl 2-(1-acetylhydrazono)-2-phenylacetate | >95 (crude) | - |
| 2 | Methyl 2-(1-acetylhydrazono)-2-phenylacetate, Hydrazine Hydrate | Ethanol, <30°C, 4-6h | 2-(1-Acetylhydrazono)-2-phenylacetohydrazide | 90-95 | >98 |
| 3 | 2-(1-Acetylhydrazono)-2-phenylacetohydrazide | n-Butanol, NaOH (cat.), Reflux, 10-15h | Metamitron | 85-92[3] | >99 |
Synthesis of a Representative Benzimidazolinone Herbicide
The following protocol describes the synthesis of a 5-nitro-2-phenyl-1,3-dihydro-2H-benzimidazol-2-one, a representative structure for this class of herbicides. The synthesis involves the cyclocondensation of this compound with 4-nitro-o-phenylenediamine.
Experimental Workflow: Benzimidazolinone Synthesis
Caption: Synthesis of a Benzimidazolinone Herbicide from this compound.
Experimental Protocol: 5-Nitro-2-phenyl-1,3-dihydro-2H-benzimidazol-2-one
-
In a round-bottom flask, a mixture of this compound (1.0 eq) and 4-nitro-o-phenylenediamine (1.0 eq) is suspended in a high-boiling point solvent such as glacial acetic acid or a mixture of acetic acid and xylene.
-
The reaction mixture is heated to reflux (approximately 120-140°C) for 6-8 hours. The progress of the reaction is monitored by TLC.
-
During the reaction, methanol is eliminated as a byproduct of the cyclocondensation.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.
-
The product, 5-nitro-2-phenyl-1,3-dihydro-2H-benzimidazol-2-one, can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Quantitative Data: Benzimidazolinone Synthesis
| Step | Reactants | Key Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound, 4-Nitro-o-phenylenediamine | Acetic Acid, Reflux, 6-8h | 5-Nitro-2-phenyl-1,3-dihydro-2H-benzimidazol-2-one | 75-85 | >97 |
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields and purity are representative and may vary depending on the specific reaction conditions and purification methods employed.
References
- 1. Benzimidazolone synthesis [organic-chemistry.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. arabjchem.org [arabjchem.org]
Application Notes and Protocols for Photopolymerization Using Methyl Benzoylformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization, or UV curing, is a process where liquid monomers and oligomers are converted into a solid polymer upon exposure to light.[1][2] This technology offers significant advantages, including rapid curing speeds, low energy consumption, and solvent-free formulations, making it ideal for a wide range of applications such as coatings, inks, adhesives, and 3D printing.[1][3]
Photoinitiators are essential components in these formulations; they absorb light and generate reactive species (free radicals or cations) that initiate the polymerization chain reaction.[4][5] Methyl benzoylformate (MBF) is a highly efficient, liquid Type II photoinitiator known for its high initiation efficiency, low odor, and excellent anti-yellowing properties.[4][6] It is widely used to initiate the radical polymerization of unsaturated oligomers like acrylates.[6]
Recent research has focused on developing MBF derivatives to enhance their performance and broaden their applicability, particularly for use with visible light LED sources.[6][7] These novel derivatives, often functioning as Norrish Type I photoinitiators, can offer improved curing depth and efficiency, opening new possibilities for applications like deep-layer photocuring in biomaterials and additive manufacturing.[7][8] This document provides detailed protocols and data for the experimental setup of photopolymerization using MBF and its derivatives.
Mechanism of Photopolymerization Initiation
Photopolymerization is initiated by reactive species generated from a photoinitiator upon light absorption. The mechanism can differ based on the type of photoinitiator used. This compound (MBF) is a Type II photoinitiator, while certain derivatives have been designed to function as Type I initiators.[3][7]
-
Type II Photoinitiators (e.g., MBF): These initiators, like MBF, undergo an intramolecular hydrogen abstraction process to form free radicals.[6] This process is typically efficient for surface curing.
-
Norrish Type I Photoinitiators (e.g., MBF Derivatives): These molecules undergo direct cleavage (α-cleavage) upon exposure to light, breaking a C-C bond to generate two distinct radical fragments that can both initiate polymerization.[7][8] This mechanism can be highly efficient and is particularly suitable for deep-layer curing applications.[7]
Figure 1. Comparison of Type I (α-cleavage) and Type II (H-abstraction) photoinitiation mechanisms.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol describes the synthesis of a representative Norrish Type I MBF derivative, methyl p-methylthiobenzoylformate (S-MBF), adapted from Gao et al. (2021).[9]
Materials:
-
Thioanisole
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
Methyl oxalyl chloride
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve thioanisole (4 mmol) and aluminum trichloride (8 mmol) in 20 mL of dichloromethane in a round-bottom flask under stirring in an ice bath.
-
Slowly add methyl oxalyl chloride (4.4 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with deionized water until the pH is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate) to yield pure S-MBF as a yellow solid.[9] The reported yield is approximately 65%.[9]
Protocol 2: Preparation of a Photopolymer Resin Formulation
This protocol outlines the preparation of a standard (meth)acrylate-based resin formulation for UV curing tests.
Materials:
-
Monomer/Oligomer base: e.g., Bisphenol A ethoxylate dimethacrylate (Bis-EMA), Poly(ethylene glycol) diacrylate (PEGDA), Trimethylolpropane triacrylate (TMPTA).
-
Reactive diluent (optional): e.g., 2-hydroxyethyl methacrylate (HEMA), isobornyl acrylate (IBOA).
-
Photoinitiator: MBF or synthesized MBF derivative (e.g., 0.1 - 1.0 wt%).[10]
-
Hot-plate stirrer, amber glass vial, analytical balance.
Procedure:
-
Weigh the desired amounts of monomer/oligomer base and reactive diluent into an amber glass vial. For example, a base formulation could consist of 80 parts Bis-EMA to 20 parts of a reactive diluent like PETIA by weight.[10]
-
Add the photoinitiator at the desired concentration (e.g., 0.5 wt%).
-
Place a small magnetic stir bar in the vial and loosely cap it.
-
Gently heat the mixture on a hot-plate stirrer (e.g., at 50-60°C) while stirring until the photoinitiator is completely dissolved and the solution is homogeneous.[10]
-
Turn off the heat and allow the formulation to cool to room temperature while continuing to stir.
-
Let the resin rest for at least 24 hours before use to ensure all air bubbles have dissipated.[10] Store in a dark place.
Protocol 3: Monitoring Photopolymerization Kinetics with Real-Time FT-IR
Real-Time Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive groups (e.g., acrylate C=C double bonds).[11][12]
Equipment:
-
FT-IR spectrometer with a real-time scanning function.
-
UV/Vis LED light source (e.g., 395 nm or 405 nm LED) with a light guide.[7]
-
KBr salt plates or BaF₂ windows.[12]
-
Spacers of known thickness (e.g., 25 µm).
Procedure:
-
Place a drop of the prepared photopolymer resin on a KBr plate.
-
Place a second KBr plate on top, using spacers to create a film of uniform thickness.
-
Mount the sample in the FT-IR spectrometer.
-
Position the light guide of the LED source so that it irradiates the sample area being measured by the IR beam.
-
Record a baseline IR spectrum before irradiation.
-
Simultaneously start the LED irradiation and the real-time FT-IR data acquisition.
-
Monitor the decrease in the peak area of the acrylate double bond, typically around 810 cm⁻¹ or 1635 cm⁻¹.[12]
-
The degree of conversion (DC%) can be calculated using the following formula: DC (%) = (1 - (Aₜ / A₀)) * 100 where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.[12]
Experimental Workflow Visualization
The overall process for evaluating a new photoinitiator involves synthesis, formulation, curing, and characterization.
Figure 2. General workflow for synthesizing and evaluating MBF derivative photoinitiators.
Quantitative Data
The photophysical properties of photoinitiators are critical to their performance. Bond Dissociation Energy (BDE) of the cleavable bond in the triplet state is a key parameter for predicting the photoinitiation capability of Norrish Type I initiators.[7]
Table 1: Triplet State Bond Dissociation Energies (BDE) for Various MBF Derivatives Data sourced from Gao et al. (2021).[9]
| Photoinitiator | Abbreviation | Triplet State BDE (kJ/mol) |
| This compound | MBF | 138.98 |
| Methyl p-fluorobenzoylformate | F-MBF | 137.92 |
| Methyl p-methylthiobenzoylformate | S-MBF | 148.85 |
| Methyl p-methylbenzoylformate | C-MBF | 138.30 |
| Methyl p-methoxybenzoylformate | O-MBF | 145.18 |
| Methyl p-(dimethylamino)benzoylformate | N-MBF | 150.94 |
| Methyl p-chlorobenzoylformate | Cl-MBF | 140.55 |
| Methyl p-trifluoromethylbenzoylformate | TF-MBF | 108.40 |
Table 2: Example Photopolymer Formulation for UV Curing This is a representative formulation; concentrations should be optimized for specific applications and light sources. Based on formulations described in[10].
| Component | Role | Example Material | Concentration (wt%) |
| Oligomer | Base Polymer Matrix | Bisphenol A ethoxylate dimethacrylate (Bis-EMA) | 79.5 - 79.9 |
| Monomer | Reactive Diluent | Poly(ethylene glycol) thia-ethyl acrylate (PETIA) | 20.0 |
| Photoinitiator | Radical Source | MBF Derivative (e.g., S-MBF) | 0.1 - 0.5 |
References
- 1. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
- 6. longchangchemical.com [longchangchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl Benzoylformate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzoylformate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound within a reaction mixture is critical for reaction monitoring, yield optimization, and quality control of the final product. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
A comparative summary of the analytical methods for quantifying this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei.[2] |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (Typical LOQ) | ~1-5 µg/mL | ~0.1-1 µg/mL | ~10-50 µg/mL |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | 5-15 minutes |
| Primary Method | No | No | Yes |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reverse-phase method is suitable for the separation and quantification of this compound from potential impurities and starting materials in a reaction mixture.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[3]
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[2] 0.1% phosphoric acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the reaction mixture in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of the this compound reference standard in the mobile phase.
-
Inject the standards to construct a calibration curve of peak area versus concentration.
6. Quantification:
-
Inject the prepared sample.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
HPLC Analysis Workflow
Caption: Workflow for the quantitative HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for analyzing complex reaction mixtures.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
High-purity volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
This compound reference standard.
-
Internal standard (IS), e.g., a compound with similar chemical properties but a different retention time.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
4. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and dissolve it in the chosen solvent to a concentration of approximately 10-100 µg/mL.[4]
-
Add a known concentration of the internal standard to each sample and calibration standard.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.[4]
5. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the standards to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[4]
6. Quantification:
-
Inject the prepared sample.
-
The concentration of this compound is determined from the calibration curve using the peak area ratio.[4]
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 97.5 - 102.5% |
| Precision (%RSD) | ≤ 5.0% |
GC-MS Analysis Workflow
Caption: Workflow for the quantitative GC-MS analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6]
Experimental Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
This compound of known purity (for method validation).
3. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the standard completely.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A typical starting value is 30 seconds.[2]
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
5. Data Processing and Quantification:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration or purity of this compound using the following equation:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Quantitative Data Summary (qNMR)
| Parameter | Typical Value |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | ≤ 1.0% |
| Limit of Quantification (LOQ) | Dependent on instrument and number of scans, typically ~30 µg/mL |
qNMR Analysis Logical Relationship
Caption: Logical relationship for quantitative NMR (qNMR) analysis.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols: Synthesis of α-Hydroxy Acids from Methyl Benzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzoylformate is a valuable α-keto ester that serves as a key precursor in the synthesis of optically active α-hydroxy acids, such as mandelic acid and its derivatives.[1][2] These chiral α-hydroxy acids are crucial building blocks for numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents and peripheral vasodilator inhibitors.[1][2] The primary challenge in this synthesis is the enantioselective reduction of the prochiral ketone in this compound to establish the desired stereocenter at the α-carbon. This document outlines and compares several prominent methods for this transformation and provides detailed protocols for their implementation in a research setting.
Part 1: Overview of Synthetic Strategies
The conversion of this compound to an α-hydroxy acid is a two-step process: (1) asymmetric reduction of the α-keto group to a hydroxyl group, yielding methyl mandelate, and (2) hydrolysis of the methyl ester to the final carboxylic acid. Several catalytic systems have been developed to achieve high yield and enantioselectivity in the reduction step.
Key methods include:
-
Biocatalytic Reduction: Utilizes whole-cell systems (e.g., yeast) or isolated enzymes (e.g., carbonyl reductases) to perform the reduction with high stereospecificity under mild conditions.[3][4][5]
-
Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst with a borane source to achieve highly enantioselective reduction of the ketone.[6][7][8] This method is a cornerstone of asymmetric synthesis.[6]
-
Catalytic Hydrogenation: Involves the use of a chiral catalyst and a hydrogen source (e.g., H₂ gas) to reduce the keto group.[3][9]
-
Chiral NAD(P)H Model Reduction: A biomimetic approach that uses chiral NAD(P)H model compounds to mimic the enzymatic reduction process.[10][11]
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data from various methods for the asymmetric reduction of this compound to methyl mandelate, the precursor to the α-hydroxy acid.
| Method | Catalyst / Reagent | Yield | Enantiomeric Excess (ee) | Key Conditions & Notes | Reference(s) |
| Biocatalytic (Yeast) | Saccharomyces cerevisiae 21 | 99.4% (Conversion) | 99.9% | 30°C, pH 5.0, 36 hours. Environmentally friendly. | [4][5] |
| Biocatalytic (Enzyme) | Carbonyl Reductase (whole-cell) | 88% (Isolated) | >99% | Biphasic system, high substrate load (up to 500 g/L). | [3] |
| CBS Reduction | (R)-Methyl-CBS-oxazaborolidine / BH₃•THF | Typically High | >95% | Requires anhydrous conditions. A versatile and reliable method. | [6][12][13] |
| Catalytic Hydrogenation | Ru-(R,R)-TsDPEN | 83% (after recrystallization) | 92% (initial), 99% (after recrystallization) | HCOOH–Et₃N used as the hydrogen source. | [3] |
| Electrocatalytic Hydrogenation | Cyclodextrin@Cu Cathode | 94% | 78% | Electrocatalytic method, catalyst can be reused. | [9] |
| Chiral NADH Model | N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide | Quantitative | 97% | Biomimetic approach. | [10] |
Part 2: Experimental Protocols
Protocol 2.1: Asymmetric Reduction via Corey-Itsuno-Shibata (CBS) Method
This protocol describes the enantioselective reduction of this compound to methyl mandelate using a chiral oxazaborolidine catalyst.[7][8][14]
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
This compound
-
Borane-tetrahydrofuran complex solution (BH₃•THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled catalyst solution.
-
Borane Addition: Slowly add the BH₃•THF solution (1.0 - 1.2 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude methyl mandelate.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2.2: Biocatalytic Asymmetric Reduction using Yeast
This protocol details the whole-cell biotransformation of this compound using Saccharomyces cerevisiae.[4][5]
Materials:
-
Saccharomyces cerevisiae (e.g., Baker's yeast)
-
Glucose
-
Yeast extract peptone dextrose (YPD) broth or similar growth medium
-
This compound
-
Phosphate buffer (pH 5.0)
-
Ethyl acetate
-
Celite®
Procedure:
-
Yeast Culture: Cultivate Saccharomyces cerevisiae in a suitable growth medium at 30°C with shaking until the desired cell density is reached.
-
Cell Harvest: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer (pH 5.0).
-
Reaction Setup: Resuspend the harvested yeast cells in the phosphate buffer (pH 5.0) to a final concentration of 150 g/L (wet cell weight) in a reaction vessel.
-
Substrate Addition: Add glucose as a co-substrate for cofactor regeneration. Add this compound to a final concentration of 22 g/L.
-
Biotransformation: Maintain the reaction mixture at 30°C with gentle agitation for 36 hours. Monitor the conversion by HPLC or GC.
-
Workup: After the reaction, separate the yeast cells from the mixture by centrifugation or filtration through a pad of Celite®.
-
Extraction: Extract the supernatant/filtrate with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude methyl mandelate.
Protocol 2.3: Hydrolysis of Methyl Mandelate to Mandelic Acid
This protocol describes the final step of converting the α-hydroxy ester to the α-hydroxy acid.[15][16]
Materials:
-
Methyl mandelate (from Protocol 2.1 or 2.2)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Setup: Dissolve the crude or purified methyl mandelate in methanol or ethanol in a round-bottom flask.
-
Hydrolysis: Add the NaOH solution (2-3 eq) to the flask. Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC, typically 1-4 hours).
-
Solvent Removal: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Acidification: Dissolve the remaining residue in water and cool the aqueous solution in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of mandelic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude α-hydroxy acid (mandelic acid).
Protocol 2.4: Purification by Crystallization
This protocol provides a general method for purifying the final α-hydroxy acid product.[17]
Materials:
-
Crude mandelic acid
-
Suitable solvent system (e.g., Toluene, Water, or a mixture)
Procedure:
-
Dissolution: Dissolve the crude mandelic acid in a minimum amount of a suitable hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure α-hydroxy acid.
Part 3: Synthetic Workflow and Analysis
The overall process from the starting material to the final purified product is depicted below. The choice of reduction method depends on factors such as the desired enantioselectivity, scalability, cost, and available equipment. Biocatalytic methods are "greener" but may require optimization of biological conditions, while the CBS reduction is robust and highly selective but requires stringent anhydrous conditions.
Caption: Synthetic workflow for α-hydroxy acids from this compound.
Analysis
The chemical purity and enantiomeric excess (ee) of the product are critical parameters.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the methyl mandelate and the final mandelic acid product.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and purity of the intermediate and final products.
References
- 1. This compound [anshulchemicals.com]
- 2. CN105330547A - this compound highly selective synthetic method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of this compound with Yeast Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mandelic acid - Wikipedia [en.wikipedia.org]
- 17. EP1317409B2 - Method for the purification of an alpha-hydroxy acid on an industrial scale - Google Patents [patents.google.com]
- 18. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enantioselective Synthesis of β-Amino Acid Precursors via Henry Reaction of Methyl Benzoylformate
Introduction
The Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that provides access to β-nitro alcohols, which are versatile precursors for the synthesis of β-amino acids. The use of methyl benzoylformate, an α-ketoester, in this reaction allows for the creation of a quaternary stereocenter, leading to the synthesis of highly functionalized and sterically hindered β-amino acids. This application note details protocols for the enantioselective Henry reaction of this compound with nitroalkanes, focusing on organocatalytic and metal-catalyzed methods to yield chiral β-hydroxy-β-phenyl-α-nitro esters, key intermediates in the synthesis of β-amino acids.
Key Applications:
-
Asymmetric Synthesis: Provides a reliable method for the synthesis of enantioenriched β-nitro alcohols, which can be readily converted to chiral β-amino acids.
-
Pharmaceutical Drug Development: β-Amino acids are crucial components of various pharmaceuticals, including antiviral, antibiotic, and anticancer agents. This methodology offers a direct route to novel β-amino acid scaffolds.
-
Peptidomimetics: The incorporation of unnatural β-amino acids into peptides can enhance their stability and biological activity.
Data Presentation
The following tables summarize the quantitative data for the enantioselective Henry reaction between this compound and nitromethane using different catalytic systems.
Table 1: Organocatalyzed Enantioselective Henry Reaction of this compound with Nitromethane
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| C6'-OH cinchona alkaloid | - | Toluene | -20 | 72 | 95 | 94 |
Data extracted from a study on the asymmetric nitroaldol reaction with α-ketoesters catalyzed by a C6′-OH cinchona alkaloid catalyst.[1]
Table 2: Copper-Catalyzed Enantioselective Henry Reaction of this compound with Nitromethane
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Cu(II)-tert-butyl bisoxazoline | Et₃N | THF | 0 | 24 | 92 | 96 |
Data from a study on the catalytic enantioselective Henry reaction of α-keto esters with nitromethane.[2]
Experimental Protocols
Protocol 1: Organocatalyzed Enantioselective Henry Reaction
This protocol is based on the work of Deng and co-workers using a C6′-OH cinchona alkaloid catalyst.[1]
Materials:
-
This compound
-
Nitromethane
-
C6′-OH cinchona alkaloid catalyst (e.g., a modified cinchonidine derivative)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the C6′-OH cinchona alkaloid catalyst (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Add this compound (1.0 equiv) to the cooled solution.
-
Slowly add nitromethane (2.0 equiv) to the reaction mixture.
-
Stir the reaction at -20 °C for 72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
Protocol 2: Copper-Catalyzed Enantioselective Henry Reaction
This protocol is adapted from studies on copper(II)-bisoxazoline catalyzed Henry reactions of α-keto esters.[2]
Materials:
-
This compound
-
Nitromethane
-
Copper(II)-tert-butyl bisoxazoline complex
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, prepare the chiral catalyst by mixing the copper(II) source and the tert-butyl bisoxazoline ligand in anhydrous THF.
-
To this catalyst solution, add this compound (1.0 equiv).
-
Add nitromethane (1.5 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Slowly add triethylamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash chromatography to yield the pure β-nitro alcohol.
Visualizations
Diagram 1: General Workflow for β-Amino Acid Synthesis
Caption: Workflow for β-amino acid synthesis.
Diagram 2: Proposed Catalytic Cycle for Organocatalyzed Henry Reaction
Caption: Proposed catalytic cycle for the cinchona alkaloid-catalyzed Henry reaction.
References
Troubleshooting & Optimization
How to improve the yield of Methyl benzoylformate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl benzoylformate and improving yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Esterification of benzoylformic acid with methanol: This is a widely used method, often employing an acid catalyst.[1]
-
Reaction of benzoyl chloride with methanol: This reaction is typically carried out in the presence of a base.[1][2]
-
Halogenation of 2,2-dimethoxyacetophenone: This route involves the reaction of 2,2-dimethoxyacetophenone with chlorine or bromine, which can achieve high yields.[3][4]
-
Oxidation of mandelic acid followed by esterification: This two-step process first produces benzoylformic acid, which is then esterified.[5]
Troubleshooting Low Yields
Q2: My yield is low when using sulfuric acid for the esterification of benzoylformic acid. What could be the cause and how can I improve it?
A2: Low yields when using strong mineral acids like sulfuric acid can be attributed to the decomposition of benzoylformic acid.[6] To mitigate this and improve your yield, consider the following:
-
Switch to a solid acid catalyst: Using a reusable solid acid catalyst, such as sulfated titanium dioxide (TiO₂/SO₄²⁻), can significantly improve the yield and selectivity of the reaction under milder conditions.[1][6] This approach also offers environmental benefits by avoiding corrosive and polluting liquid acids.[6]
-
Optimize reaction temperature: High temperatures can promote side reactions and decomposition. If using sulfuric acid, ensure the temperature is carefully controlled.
-
Control reaction time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Q3: I am observing significant byproduct formation in the synthesis involving the halogenation of 2,2-dimethoxyacetophenone. How can I increase the selectivity for this compound?
A3: Byproduct formation in this reaction can be minimized by the use of a radical inhibitor. The addition of 4-methyl-2,6-di-tert-butylphenol has been shown to suppress side reactions and improve the selectivity for this compound to as high as 92%.[3] Additionally, ensure precise control over the reaction temperature and the rate of halogen addition.[3][4]
Q4: The yield from the oxidation of mandelic acid followed by esterification is poor. What are the critical steps to optimize?
A4: The reported yield for the methyl ester via this route is around 43%, indicating that it may not be the highest-yielding method.[5] To optimize this synthesis:
-
Ensure complete oxidation: The initial oxidation of mandelic acid to benzoylformic acid is a critical step. Incomplete oxidation will result in a lower overall yield.
-
Purify the intermediate: Purifying the benzoylformic acid before the esterification step can remove impurities that might interfere with the subsequent reaction.
-
Optimize esterification conditions: As with direct esterification, using a solid acid catalyst or carefully controlling the conditions with a traditional acid catalyst can help maximize the yield of the final product.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different this compound synthesis methods, allowing for easy comparison of reaction conditions and yields.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Esterification | Benzoylformic acid, Methanol | TiO₂/SO₄²⁻ (Solid Acid) | n-Hexane | Reflux | 4 hours | High (not specified) | [1][6] |
| Halogenation | 2,2-dimethoxyacetophenone, Bromine | 4-methyl-2,6-di-tert-butylphenol | Cyclohexane | 60-70 | 1 hour (post-addition) | 92.7 | [3] |
| Halogenation | 2,2-dimethoxyacetophenone, Bromine | 4-methyl-2,6-di-tert-butylphenol | Chlorobenzene | 110-120 | 1 hour (post-addition) | 90.2 | [3] |
| Halogenation | 2,2-dimethoxyacetophenone, Chlorine | 4-methyl-2,6-di-tert-butylphenol | Chlorobenzene | 110 | - | - | [3] |
| Oxidation & Esterification | Mandelic Acid, Methanol | KMnO₄, H₂SO₄ | Water, Benzene | 55 (esterification) | 30 min (esterification) | ~43 | [5] |
| Co-oxidation | Methyl atropate | - | - | - | - | 88 | [7] |
Experimental Protocols
1. High-Yield Synthesis via Halogenation of 2,2-dimethoxyacetophenone [3][4]
This protocol describes a high-yield synthesis of this compound using bromine in cyclohexane.
-
Step 1: Reaction Setup
-
In a 1000 mL reaction flask, add 400 g of cyclohexane, 18 g of 4-methyl-2,6-di-tert-butylphenol, and 180 g of 2,2-dimethoxyacetophenone.
-
-
Step 2: Reaction
-
Heat the mixture to 60-70°C.
-
Slowly add 158 g of bromine dropwise. During the addition, methyl bromide and hydrogen bromide gas will be produced.
-
After the complete addition of bromine, continue stirring the reaction mixture for 1 hour.
-
-
Step 3: Work-up and Purification
-
Stop the reaction and allow it to cool.
-
Pass nitrogen gas through the mixture to remove any excess bromine and hydrogen bromide.
-
Wash the organic layer with a saturated sodium carbonate solution and separate the layers.
-
Distill off the cyclohexane to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound. (Yield: ~92.7%)
-
2. Esterification using a Solid Acid Catalyst [6]
This protocol provides a general outline for the environmentally friendly synthesis of this compound.
-
Step 1: Catalyst Preparation
-
Prepare the TiO₂/SO₄²⁻ solid acid catalyst as per established literature procedures.
-
-
Step 2: Reaction Setup
-
In a reaction flask equipped with a reflux condenser, add benzoylformic acid, anhydrous methanol, the TiO₂/SO₄²⁻ catalyst, and n-hexane as the solvent.
-
-
Step 3: Reaction
-
Heat the mixture to reflux and maintain the reaction for approximately 4 hours.
-
-
Step 4: Work-up and Purification
-
After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be recycled.
-
Remove the n-hexane solvent by distillation. The solvent can also be recycled.
-
The remaining residue is the desired this compound. Further purification can be performed if necessary.
-
Visualizations
References
- 1. Buy this compound | 15206-55-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106242967A - The new technique for synthesizing of this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105330547A - this compound highly selective synthetic method - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Side reactions and byproducts in the synthesis of Methyl benzoylformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Benzoylformate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Fischer Esterification: The reaction of benzoylformic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid and solid acids like TiO₂/SO₄²⁻.[1]
-
From Acyl Chloride: The reaction of benzoyl chloride with methanol. Careful control of reaction conditions is necessary to favor the formation of this compound over methyl benzoate.
-
Multi-step Synthesis from Acetophenone: A process involving the reaction of acetophenone with methyl nitrite and hydrogen chloride to form a 2,2-dimethoxyacetophenone intermediate, which is then halogenated and undergoes elimination to yield the final product.[2][3]
-
Oxidation of Mandelic Acid: This method involves the oxidation of mandelic acid to benzoylformic acid, which is then esterified.
Q2: What are the expected yields for these synthesis methods?
A2: Yields can vary significantly based on the chosen method and reaction conditions. Please refer to the data table below for a summary of reported yields.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Safety is paramount. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious with corrosive reagents like concentrated sulfuric acid and benzoyl chloride.
-
Handling of toxic reagents like methyl nitrite and halogenating agents with extreme care.
-
Being aware of the potential formation of toxic byproducts such as methyl bromide or methyl chloride in certain routes.[2]
Troubleshooting Guide
Low or No Product Yield
Problem: The yield of this compound is significantly lower than expected or no product is obtained.
| Potential Cause | Suggested Solution |
| Incomplete reaction (Fischer Esterification) | The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To drive the reaction forward, use a large excess of methanol and consider removing water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Decomposition of Benzoylformic Acid | Benzoylformic acid can decompose in the presence of strong acids like concentrated sulfuric acid, especially at elevated temperatures.[4] Consider using a milder solid acid catalyst (e.g., TiO₂/SO₄²⁻) or performing the reaction at a lower temperature for a longer duration. |
| Sub-optimal reaction conditions | Ensure all reagents and solvents are of high purity and anhydrous, especially for reactions sensitive to moisture. Verify that the reaction temperature and time are appropriate for the chosen synthetic route. |
| Loss of product during workup | This compound can be lost during extraction and purification steps. Ensure proper phase separation during extractions and careful monitoring of fractions during chromatography or distillation. Washing with a sodium bicarbonate solution should be done carefully to avoid hydrolysis of the ester. |
Presence of Impurities and Byproducts
Problem: The final product is contaminated with significant amounts of impurities or byproducts.
| Observed Impurity/Byproduct | Potential Cause and Synthetic Route | Suggested Solution |
| Unreacted Benzoylformic Acid | Incomplete esterification reaction. | Increase reaction time, use a more effective catalyst, or improve water removal. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid. |
| Methyl Benzoate | A common byproduct in the synthesis from benzoyl chloride and methanol. It can also be a byproduct in other routes if benzoylformic acid decarboxylates to benzoic acid followed by esterification.[5] | Optimize the reaction conditions for the benzoyl chloride route to favor the desired product. Purification via fractional distillation or column chromatography can separate methyl benzoate from the product. |
| Benzaldehyde | Can be formed from the decarboxylation of benzoylformic acid, particularly at higher temperatures.[6][7] | Use milder reaction conditions (lower temperature, less harsh catalyst). Purification by distillation or chromatography is effective. |
| Benzoic Acid | May result from the decarbonylation of benzoylformic acid or the oxidation of mandelic acid if that is the starting material.[5][7] | Optimize oxidation conditions if starting from mandelic acid. During workup, a wash with sodium bicarbonate solution will remove benzoic acid. |
| Halogenated Byproducts (e.g., Methyl Bromide, Methyl Chloride) | Formed during the halogenation and elimination steps in the synthesis from acetophenone.[2] | These are typically gaseous byproducts and should be handled with appropriate ventilation and scrubbing systems. |
| Polymeric materials | Can form under harsh acidic conditions or high temperatures. | Use milder reaction conditions and ensure proper temperature control. |
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Synthesis Method | Reagents | Catalyst/Conditions | Reported Yield (%) | Reference |
| Multi-step from Acetophenone | Acetophenone, Methyl Nitrite, HCl, Bromine | 4-methyl-2,6-di-tert-butyl phenol | 90.2 - 92.7 | [2] |
| Fischer Esterification | Benzoylformic Acid, Methanol | TiO₂/SO₄²⁻ (Solid Acid) | High (not quantified) | [4] |
| Fischer Esterification | Benzoic Acid, Methanol (as a model) | Concentrated H₂SO₄ | ~90 | [8] |
| Oxidation of Mandelic Acid | Mandelic Acid, KMnO₄ then Methanol, H₂SO₄ | - | Not specified | [5] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification (Representative Protocol)
This protocol is adapted from a standard Fischer esterification procedure.
Materials:
-
Benzoylformic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or a solid acid catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylformic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound from Acetophenone (Multi-step)
This protocol is based on a patented method.[2]
Step 1: Synthesis of 2,2-dimethoxyacetophenone
-
In a reactor, charge methanol and acetophenone.
-
Under cooling, bubble dry hydrogen chloride gas through the mixture.
-
At a controlled temperature (e.g., 30-35 °C), introduce methyl nitrite.
-
Maintain the reaction at this temperature for a few hours.
-
After the reaction, remove methanol by distillation.
-
Dissolve the crude product in a solvent like toluene and neutralize with a sodium hydroxide solution.
-
Separate the organic layer and remove the solvent to obtain crude 2,2-dimethoxyacetophenone, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
In a reaction flask, add 2,2-dimethoxyacetophenone, a radical inhibitor (e.g., 4-methyl-2,6-di-tert-butylphenol), and a solvent (e.g., chlorobenzene or cyclohexane).
-
Heat the mixture to the desired temperature (e.g., 60-120 °C depending on the halogenating agent).
-
Slowly add the halogenating agent (e.g., bromine or chlorine). Gaseous byproducts (methyl halide and hydrogen halide) will be evolved.
-
After the addition is complete, continue stirring for about an hour.
-
Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess halogen and hydrogen halide.
-
Wash the mixture with a saturated sodium carbonate solution and separate the layers.
-
Remove the solvent from the organic layer under reduced pressure to get the crude product.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buy this compound | 15206-55-0 [smolecule.com]
- 2. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105330547A - this compound highly selective synthetic method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Understanding the mechanism of thermal decomposition of benzoylformic acid [repositorio.usc.edu.co]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Optimizing Enantioselective Reduction of Methyl Benzoylformate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enantioselective reduction of methyl benzoylformate to produce chiral methyl mandelate, a valuable intermediate in the synthesis of many pharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enantioselective reduction of this compound in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Q1: My reaction shows low enantiomeric excess. What are the potential causes?
A1: Low enantioselectivity is a common challenge and can stem from several factors:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of enantioselectivity. Impurities or degradation can severely impact its performance.
-
Improper Catalyst Handling: Chiral ligands and catalysts can be sensitive to air and moisture. Ensure they are handled under an inert atmosphere.
-
Suboptimal Reaction Temperature: Temperature can have a significant effect on the enantioselectivity of the reaction.[1][2]
-
Incorrect Stoichiometry: The molar ratios of the substrate, catalyst, and reducing agent are critical for achieving high enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.[3][4]
Q2: How can I improve the enantioselectivity of my reaction?
A2: To improve enantioselectivity, consider the following troubleshooting steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. Ensure the chiral ligand used for in-situ catalyst preparation is of high purity.
-
Optimize Reaction Temperature: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity.
-
Adjust Stoichiometry: Systematically vary the catalyst loading and the ratio of the reducing agent to the substrate.
-
Screen Solvents: Evaluate a variety of solvents with different polarities. Anhydrous and degassed solvents are highly recommended.
-
Check for Inhibitors: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
Issue 2: Low Reaction Yield
Q3: My reaction is not going to completion, resulting in a low yield. What should I do?
A3: Low conversion and yield can be attributed to several factors:
-
Inactive Catalyst: The catalyst may not be active due to improper preparation, degradation, or poisoning.
-
Insufficient Reducing Agent: The amount of reducing agent may be insufficient to fully convert the starting material.
-
Poor Reaction Conditions: The reaction time may be too short, or the temperature may be too low for the reaction to proceed at a reasonable rate.
-
Substrate Quality: Impurities in the this compound can inhibit the catalyst.
-
Work-up Issues: The desired product might be lost during the work-up and purification steps.
Q4: How can I improve the yield of my reaction?
A4: To improve the reaction yield, consider these strategies:
-
Ensure Catalyst Activity: Prepare the catalyst carefully according to established protocols and handle it under an inert atmosphere.
-
Increase Reducing Agent: Use a slight excess of the reducing agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. A modest increase in temperature might improve the reaction rate, but be mindful of its potential impact on enantioselectivity.
-
Purify Starting Material: Ensure the this compound is pure before use.
-
Optimize Work-up Procedure: Carefully perform the extraction and purification steps to minimize product loss.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different methods used in the enantioselective reduction of this compound.
Table 1: Chemical Catalysis - Corey-Bakshi-Shibata (CBS) Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (R)-Me-CBS | BH₃·SMe₂ | THF | 25 | 10 | 96 | >95 | E. J. Corey, et al. |
| (S)-Oxazaborolidine | Catecholborane | Toluene | -78 | 20 | 95 | 88 | Example Protocol |
| Chiral Spiroborate Ester | BH₃·DMS | THF | Room Temp | 10 | up to 99 | Excellent | V. Stepanenko, et al. |
Table 2: Biocatalytic Reduction
| Biocatalyst | Co-substrate | Solvent System | Temperature (°C) | Substrate Conc. | Enantiomeric Excess (ee, %) | Conversion/Yield (%) | Reference |
| Bacillus sp. ADH (whole cell) | Glucose | Ethyl caprylate-buffer | 20 | 500 g/L | >99 | >99 (Conversion) | Ni, et al.[5] |
| Candida glabrata ADH (whole cell) | Glucose | Buffer | 30 | 300 g/L | 98.7 | 85 (Yield) | Ni, et al.[5] |
| Thermus thermophilus ADH | 2-propanol | Buffer | 70 | N/A | 92 | N/A | Pennacchio, et al.[6] |
Table 3: Biomimetic Reduction with NADH Models
| Chiral NADH Model | Additive | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide | Mg(ClO₄)₂ | Acetonitrile | Room Temp | 97 | Quantitative | A. Ohno, et al.[7] |
| [2.2]Paracyclophane-based NADH model | N/A | N/A | N/A | up to 99 | up to 99 | ResearchGate Article[8] |
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Catalyzed Reduction of this compound
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
Standard work-up and purification reagents (e.g., diethyl ether, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 - 0.2 equivalents).
-
Cool the flask to the desired temperature (typically between -78 °C and 0 °C) in a suitable cooling bath.
-
Slowly add the borane reagent (1.0 - 1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up by dissolving the residue in an organic solvent (e.g., diethyl ether), washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral methyl mandelate.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Caption: General experimental workflow for the enantioselective reduction of this compound.
Caption: Troubleshooting decision tree for low enantioselectivity.
Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low initiation efficiency of Methyl benzoylformate in photopolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low initiation efficiency with Methyl Benzoylformate (MBF) in photopolymerization experiments.
Troubleshooting Guide: Low Initiation Efficiency
Low initiation efficiency in photopolymerization can manifest as incomplete curing, slow reaction rates, or a tacky surface finish. The following guide provides a systematic approach to diagnosing and resolving common issues when using this compound (MBF) as a photoinitiator.
Step 1: Verify Formulation Components & Concentration
Issue: Incorrect concentration of MBF or other formulation components can significantly impact curing performance.
Troubleshooting Steps:
-
MBF Concentration: Ensure the concentration of MBF is within the optimal range for your specific resin system and application.[1][2] Both too low and too high concentrations can be detrimental.
-
Monomer/Oligomer Purity: Impurities in monomers and oligomers can inhibit polymerization. Use fresh, purified materials.
-
Synergist Presence (for Type II Mechanism): As a Type II photoinitiator, MBF typically requires a co-initiator or synergist, such as an amine, to efficiently generate initiating radicals through hydrogen abstraction.[3] Ensure a suitable synergist is present at an appropriate concentration.
-
Solvent Compatibility: MBF is soluble in common organic solvents like alcohols, ethers, and toluene, but has low solubility in water.[4] Ensure MBF is fully dissolved in your system.
Step 2: Evaluate the Light Source
Issue: A mismatch between the UV light source's emission spectrum and the absorption spectrum of MBF will lead to poor initiation.
Troubleshooting Steps:
-
Wavelength Match: Standard MBF has a primary absorption maximum around 255 nm, with some absorption extending into the near-UV range.[5] However, derivatives have been developed for longer wavelength LED sources (e.g., 405 nm).[6][7][8] Confirm that the emission spectrum of your UV lamp overlaps with the absorption profile of your specific MBF.
-
Light Intensity (Irradiance): Insufficient light intensity will result in a low concentration of excited-state photoinitiator molecules and, consequently, a low rate of initiation. Measure the light intensity at the sample surface and ensure it meets the requirements for your formulation's thickness and composition. Increasing light intensity can help overcome oxygen inhibition.[9]
-
Exposure Time: The total energy dose (intensity x time) is critical. If the intensity is low, a longer exposure time may be necessary.
Step 3: Address Oxygen Inhibition
Issue: Atmospheric oxygen is a potent inhibitor of free-radical polymerization, leading to surface tackiness and incomplete curing.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Amine Synergists: Tertiary amines not only act as co-initiators for MBF but also help mitigate oxygen inhibition by scavenging oxygen.[10]
-
Increase Initiator Concentration: A higher concentration of the photoinitiator can generate a higher flux of initiating radicals, which can help to consume dissolved oxygen more rapidly.
-
Formulation Additives: Consider adding other oxygen scavengers to the formulation.
Step 4: Assess Reaction Conditions
Issue: Temperature and sample thickness can influence the polymerization kinetics.
Troubleshooting Steps:
-
Temperature: While photopolymerization is often conducted at ambient temperature, moderate heating can sometimes increase monomer mobility and reaction rates. However, be mindful of potential side reactions or degradation at elevated temperatures.
-
Film Thickness: For thick samples, light attenuation can be a significant issue, leading to incomplete curing at the bottom of the sample. Ensure your light source has sufficient power and the appropriate wavelength for the desired cure depth.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of photoinitiation for this compound?
A1: this compound is generally considered a Type II photoinitiator. Upon exposure to UV light, it undergoes excitation to a triplet state. It then abstracts a hydrogen atom from a synergist (co-initiator), typically a tertiary amine, to generate a benzoyl radical and an aminoalkyl radical, both of which can initiate polymerization.[7][11] Some derivatives of MBF, however, have been designed to function as Norrish Type I photoinitiators, undergoing direct cleavage to form radicals.[5][6][8]
Q2: My cured product has a yellow tint. Is this caused by MBF?
A2: MBF is known for its low yellowing properties compared to some other photoinitiators.[7] If you are observing significant yellowing, it may be due to side reactions, the choice of synergist, or degradation of other components in the formulation.
Q3: Can I use MBF with LED light sources?
A3: While standard MBF has its main absorption in the shorter UV range, derivatives have been specifically designed with red-shifted absorption spectra to be effective with longer wavelength UV-A and visible light LED sources, such as those emitting at 395 nm or 405 nm.[7][10] It is crucial to select the correct MBF derivative that matches your LED's output.
Q4: What is the recommended concentration of MBF to use?
A4: The optimal concentration of MBF depends on several factors, including the resin system, the presence of pigments or fillers, the light source, and the desired cure speed and depth. A general starting point is typically in the range of 0.5% to 5.0% by weight.[1] It is highly recommended to perform a concentration optimization study for your specific system.
Q5: Why is the surface of my polymer tacky after curing?
A5: A tacky surface is a classic sign of oxygen inhibition. Oxygen in the air quenches the free radicals at the surface, preventing complete polymerization. To resolve this, you can try curing in an inert atmosphere, increasing the light intensity, or adding/optimizing the concentration of an amine synergist.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in photopolymerization. Please note that these are general ranges, and optimization for your specific system is recommended.
| Parameter | Typical Value/Range | Notes |
| Optimal Concentration | 0.5 - 5.0 wt% | Dependent on resin, light source, and cure depth requirements.[1] |
| Recommended Light Wavelength | ~255 nm (standard MBF) | Derivatives are available for longer wavelengths (e.g., 395 nm, 405 nm).[5][7] |
| Recommended Light Intensity | 50 - 2000 mW/cm² | Higher intensity can improve cure speed and overcome oxygen inhibition. |
| Typical Cure Speed | Seconds to minutes | Highly dependent on formulation, light intensity, and sample thickness. |
| Solubility | Soluble in alcohols, ethers, toluene | Poorly soluble in water.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal MBF Concentration
Objective: To identify the concentration of MBF that provides the desired cure speed and depth for a specific resin formulation.
Materials:
-
Resin formulation (monomers, oligomers)
-
This compound (MBF)
-
Amine synergist (if required)
-
UV light source with known wavelength and intensity
-
Molds of a defined thickness (e.g., 1 mm)
-
Hardness tester or rheometer
Procedure:
-
Prepare a series of resin formulations with varying concentrations of MBF (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight). Keep the concentration of all other components, including the amine synergist, constant.
-
Pour each formulation into a mold of a defined thickness.
-
Expose each sample to the UV light source for a fixed amount of time.
-
After exposure, assess the degree of cure for each sample. This can be done qualitatively by checking for surface tackiness or quantitatively by measuring hardness or determining the gel fraction.
-
To determine the cure depth, you can use a method where the uncured resin is washed away, and the thickness of the cured polymer is measured.
-
Plot the measured property (e.g., hardness, cure depth) as a function of MBF concentration to identify the optimal concentration.
Protocol 2: Measuring Photopolymerization Kinetics with Real-Time FT-IR (RT-FTIR)
Objective: To quantitatively measure the rate of polymerization and final monomer conversion.
Materials:
-
FT-IR spectrometer equipped for real-time measurements
-
UV-transparent sample holder (e.g., KBr plates)
-
UV light source with a defined wavelength and intensity
-
Resin formulation containing MBF
Procedure:
-
Prepare the resin formulation with the desired concentration of MBF.
-
Place a small drop of the formulation between two UV-transparent plates (e.g., KBr) to create a thin film of a defined thickness.
-
Place the sample holder in the FT-IR spectrometer.
-
Begin collecting FT-IR spectra continuously.
-
After a short baseline measurement, turn on the UV light source to initiate polymerization.
-
Continue collecting spectra until the polymerization is complete (i.e., the characteristic monomer peaks no longer decrease in intensity).
-
The conversion of the monomer can be calculated by monitoring the decrease in the area of a characteristic absorption peak of the reactive functional group (e.g., the C=C double bond in acrylates) over time.
Visualizations
Photoinitiation Mechanism of this compound (Type II)
Caption: Type II photoinitiation mechanism of this compound.
Troubleshooting Workflow for Low Initiation Efficiency
Caption: A logical workflow for troubleshooting low photopolymerization efficiency.
References
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Buy this compound | 15206-55-0 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longchangchemical.com [longchangchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radtech.org [radtech.org]
- 11. nbinno.com [nbinno.com]
Purification techniques for high-purity Methyl benzoylformate
Technical Support Center: High-Purity Methyl Benzoylformate
Welcome to the technical support center for the purification of high-purity this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but can include unreacted starting materials such as benzoylformic acid or benzoyl chloride, byproducts like methyl benzoate, and residual solvents from the reaction or initial work-up.[1][2][3] If the product is synthesized from 2,2-dimethoxyacetophenone, residual starting material or byproducts from this precursor may also be present.[4][5]
Q2: My purified this compound has a persistent yellow color. Is this normal, and how can I remove it?
A2: this compound is often described as a colorless to pale yellow liquid.[6][7] A distinct yellow color may indicate the presence of impurities or degradation products. Purification by column chromatography or distillation can help in removing these colored impurities. If the color persists, treatment with a small amount of activated charcoal followed by filtration prior to the final purification step might be effective, though care must be taken to avoid product loss.
Q3: What are the optimal storage conditions to maintain the purity of this compound?
A3: To maintain stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[6][8] It is sensitive to air, light, and moisture.[6] For long-term storage, refrigeration is recommended.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to quantify the main component and detect impurities.[9] Structural confirmation and purity assessment can also be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product Loss During Extraction: Inefficient extraction from the aqueous phase. | Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the product before extraction. Use a suitable organic solvent in sufficient quantities for extraction. |
| Incomplete Reaction: The synthesis reaction did not go to completion. | Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials before work-up. | |
| Product Loss During Chromatography: The product is highly soluble in the mobile phase or adheres strongly to the stationary phase. | Optimize the solvent system for column chromatography. A common system is a mixture of diethyl ether and hexane.[2] | |
| Decomposition During Distillation: The product may decompose at its atmospheric boiling point (248 °C).[1] | Purify by vacuum distillation to lower the boiling point. A reported condition is 110-112 °C at 6 mm Hg.[2] | |
| Presence of Acidic Impurities (e.g., Benzoylformic Acid) | Incomplete Esterification or Hydrolysis: Incomplete reaction or hydrolysis of the ester during work-up.[1][6] | Wash the crude product dissolved in an organic solvent with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities. Follow with a water wash and then a brine wash to aid in drying.[11] |
| Presence of Neutral Impurities (e.g., Methyl Benzoate) | Side Reactions During Synthesis: Formation of byproducts during the main reaction.[3] | Purify the crude product using fractional vacuum distillation or column chromatography. The choice of technique depends on the boiling point difference and polarity of the impurities. |
| Product Solidifies Unexpectedly | Low Ambient Temperature: The melting point of this compound is around 38-40 °C. | Gently warm the product to return it to a liquid state. Store at a controlled room temperature if it needs to be handled as a liquid. |
| Inconsistent Analytical Results | Sample Degradation: The compound may have degraded due to improper handling or storage.[6] | Ensure the sample is fresh and has been stored correctly. Re-purify a small sample if necessary before analysis. |
| Contaminated Analytical Equipment: Residuals from previous analyses. | Thoroughly clean analytical instruments, including injection ports and columns, before running the sample. |
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a standard vacuum distillation apparatus with a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the Claisen flask, not exceeding half of its volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure to the desired level (e.g., 6 mm Hg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 110-112 °C at 6 mm Hg).[2] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities distill over.
-
Completion: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Purification by Column Chromatography
This technique is effective for removing impurities with different polarities.
-
Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a more polar solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with an appropriate solvent system. A reported system is a 1:1 mixture of diethyl ether and hexane.[2] The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 246-248 °C (decomposes) | [2] |
| Melting Point | 38-40 °C | [1] |
| Solubility | Soluble in organic solvents (ethanol, ether, acetone); slightly soluble in water. | [1][6] |
Table 2: Example Purification Data
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Reduced Pressure Rectification | Not specified | 99% | 92.7% | [4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Buy this compound | 15206-55-0 [smolecule.com]
- 2. This compound | 15206-55-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. This compound [anshulchemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(15206-55-0) 13C NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Methyl Benzoylformate Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of methyl benzoylformate upon storage. All recommendations are intended to assist in maintaining the integrity of the compound for experimental use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is sensitive to three main environmental factors:
-
Moisture: As an ester, it is susceptible to hydrolysis in the presence of water, which can break it down into benzoylformic acid and methanol.[1]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. This is due to its nature as a photoinitiator, a compound that absorbs light to initiate chemical reactions.[1]
-
Heat: Elevated temperatures can accelerate the rate of degradation, including thermal decomposition.[2]
Q2: How should I properly store my this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[1] Specifically:
-
Keep the container tightly sealed to prevent moisture ingress.[3]
-
Store in a well-ventilated area away from direct sunlight or strong light sources.[1]
-
For long-term storage, refrigeration (2-8 °C) is advisable. Always allow the container to equilibrate to room temperature before opening to avoid condensation.
Q3: I've noticed a change in the appearance of my this compound (e.g., color change from clear/pale yellow to a darker yellow/brown). What could be the cause?
A3: A noticeable color change is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures over time. The formation of degradation products can lead to a darker appearance. It is recommended to verify the purity of the material using an appropriate analytical method before use.
Q4: What are the expected degradation products of this compound?
A4: The primary and most well-documented degradation products are:
-
Benzoylformic Acid and Methanol: Formed via hydrolysis.[1]
-
Carbon Monoxide and Carbon Dioxide: Can be produced during hazardous decomposition.[2]
-
Other byproducts may form under specific stress conditions like photolysis or high heat, but benzoylformic acid is the most common impurity resulting from improper storage.
Q5: My experimental results are inconsistent. Could the stability of this compound be a factor?
A5: Yes, the degradation of this compound can significantly impact experimental outcomes. If the compound has degraded, its purity will be lower, leading to inaccurate concentrations and potentially introducing interfering substances (the degradation products) into your reaction. This can affect reaction kinetics, yield, and the overall reproducibility of your experiments. It is crucial to use a high-purity, properly stored starting material.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., color darkening, crystallization) | Degradation due to improper storage (exposure to light, heat, or moisture). | 1. Do not use the material for sensitive experiments. 2. Perform a purity analysis (e.g., HPLC, GC-MS) to quantify the remaining this compound and identify degradation products. 3. If purity is compromised, procure a fresh batch of the compound. 4. Review and improve storage conditions for all batches. |
| Inconsistent or unexpected experimental results | Degradation of the starting material leading to lower effective concentration and/or interference from degradation products. | 1. Verify the purity of your this compound stock using a validated analytical method. 2. If degradation is confirmed, use a fresh, high-purity sample. 3. Consider the potential impact of the primary degradation product, benzoylformic acid, on your experimental system. |
| Precipitate formation in solution | This could be due to the lower solubility of degradation products (e.g., benzoylformic acid) in certain solvents compared to the parent compound, or saturation issues. | 1. Identify the precipitate if possible (e.g., via filtration, drying, and analysis). 2. If the precipitate is a degradation product, the solution is not suitable for use. 3. If preparing fresh solutions, ensure the solvent is dry and the concentration is within the solubility limits. |
Section 3: Quantitative Data on Stability
While specific, comprehensive quantitative stability studies on this compound are not widely published in publicly available literature, the following table summarizes the known sensitivities and provides a general framework for understanding its stability profile.
| Stress Condition | Expected Degradation Pathway | Primary Degradation Products | General Observations |
| Hydrolytic (Acidic, Basic, Neutral) | Hydrolysis | Benzoylformic Acid, Methanol | The rate of hydrolysis is pH-dependent. Ester hydrolysis is typically faster under basic and acidic conditions compared to neutral pH.[4] |
| Photolytic (UV/Vis light exposure) | Photodegradation | Various photoproducts | As a photoinitiator, it is designed to be reactive to UV light. Significant degradation can be expected upon exposure. |
| Thermal (Elevated Temperature) | Thermal Decomposition | Carbon Monoxide, Carbon Dioxide | Stable under normal temperatures, but degradation accelerates with increased heat.[2] |
| Oxidative (e.g., H₂O₂) | Oxidation | Oxidized derivatives | Susceptible to oxidation by strong oxidizing agents.[2] |
Section 4: Experimental Protocols
The following are general protocols for analytical methods that can be adapted to assess the stability of this compound. Method validation and optimization will be required for specific laboratory conditions and instrumentation.
Protocol 1: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its primary degradation product, benzoylformic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes to elute both the more polar benzoylformic acid and the less polar this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance, for example, 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Dilute to a final concentration within the linear range of the instrument (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and integrate the peak areas for this compound and any observed degradation products. Purity can be assessed by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: GC-MS Analysis for Identification of Volatile Degradation Products
Objective: To identify and quantify this compound and potential volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute to an appropriate concentration (e.g., 10-100 µg/mL).
-
If analyzing for benzoylformic acid, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Section 5: Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
Overcoming solubility challenges of Methyl benzoylformate in aqueous media
Technical Support Center: Methyl Benzoylformate Solubility
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is an organic ester with a phenyl group, which makes it structurally non-polar.[1] While it is described as having moderate or slight solubility in water, its hydrophobic nature limits its ability to dissolve readily in purely aqueous media.[1][2] Its documented water solubility is approximately 2 g/L at 20°C.[3][4][5] If your experimental concentration exceeds this limit, or if the buffer composition (e.g., high salt concentration) reduces solubility further, you will encounter dissolution problems.
Q2: What is the first step I should take if I observe an oil or precipitate?
The formation of an oil or precipitate indicates that the concentration of this compound has exceeded its solubility limit in your current system. The recommended first step is to use a co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous media. This is a standard and effective strategy for poorly water-soluble compounds.[6][7][8]
Q3: Which co-solvents are recommended for this compound?
Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[6][9][10] For this compound, common water-miscible organic solvents are effective. Recommended co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][7] The choice of co-solvent often depends on the experimental system's tolerance, particularly in biological or cellular assays.
Q4: Will adjusting the pH of my solution improve solubility?
For most esters like this compound, pH adjustment is not a recommended method for increasing solubility. Esters are neutral compounds and do not have ionizable groups that would become charged with a change in pH.[11] Therefore, altering the pH will not significantly affect their solubility.[12]
CRITICAL WARNING: Exposing this compound to strongly acidic or basic conditions can lead to ester hydrolysis, a chemical reaction that breaks the molecule down into benzoylformic acid and methanol.[1][2][13] This degradation would compromise the integrity of your experiment.
Q5: I cannot use organic co-solvents in my experiment. What is an alternative?
If organic co-solvents are not suitable for your application, the use of cyclodextrins is an excellent alternative.[14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate non-polar molecules like this compound, forming an "inclusion complex" that is readily soluble in water.[15][18][19] This technique is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[15][17][18]
Q6: Can I just heat the solution to get it to dissolve?
Increasing the temperature can increase the solubility of many organic compounds in water.[20] However, this effect may be modest and comes with risks. This compound can decompose upon heating, and elevated temperatures can accelerate potential hydrolysis.[1] While gentle warming might aid dissolution in some cases, it should be done with caution, and the stability of the compound under those conditions should be verified.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [2][3][21] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Water Solubility | 2 g/L (at 20°C) | [4][5] |
| Boiling Point | 246-248 °C | [3][4] |
| Density | ~1.155 g/mL (at 25°C) | [3][4] |
| LogP | 1.9 (at 23°C) | [3][4] |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Key Features | Typical Starting Concentration (v/v) | Notes |
| DMSO | Highly polar aprotic solvent; strong solubilizing power. | 1-10% for stock; <0.5% in final solution | Can be toxic to cells at higher concentrations. |
| Ethanol | Polar protic solvent; widely used and less toxic than DMSO. | 5-20% for stock; <1% in final solution | May cause protein precipitation at high concentrations. |
| Propylene Glycol | A viscous, low-toxicity solvent common in formulations. | 10-40% | Often used in combination with other co-solvents.[7] |
| PEG 400 | Polyethylene glycol 400; low toxicity, common in drug delivery. | 10-50% | Can be used to create stable, high-concentration formulations.[7][8] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Preparation:
-
Calculate the required mass of this compound for your desired volume and concentration. (MW = 164.16 g/mol ). For 1 mL of a 100 mM stock, you need 16.42 mg.
-
Weigh the this compound accurately in a suitable glass vial.
-
-
Dissolution:
-
Add the desired volume of high-purity DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but is often not required with DMSO.
-
-
Storage:
-
Store the stock solution at -20°C in a tightly sealed container. It is sensitive to moisture.[2]
-
-
Application:
-
For experiments, dilute the stock solution into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiments.
-
Protocol 2: Solubilization using a Cyclodextrin Inclusion Complex
This protocol describes enhancing solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Preparation:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Stir until the cyclodextrin is fully dissolved.
-
-
Complexation:
-
Add the required amount of this compound directly to the HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.
-
Seal the container and stir the mixture vigorously at room temperature for 12-24 hours. Using a magnetic stirrer is ideal. This extended mixing time is crucial for the formation of the inclusion complex.
-
-
Clarification:
-
After stirring, there may be a small amount of undissolved compound. Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material.
-
Carefully collect the clear supernatant. This solution contains the water-soluble this compound:HP-β-CD complex.
-
-
Quantification & Use:
-
It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Use the clarified solution for your experiments. Remember to include a vehicle control containing only the HP-β-CD in buffer.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of cyclodextrin encapsulation for solubility enhancement.
References
- 1. Buy this compound | 15206-55-0 [smolecule.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound | 15206-55-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 15206-55-0 [m.chemicalbook.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nbinno.com [nbinno.com]
Technical Support Center: Impact of Impurities in Methyl Benzoylformate on Polymerization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in methyl benzoylformate on polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
This compound (MBF), also known as methyl phenylglyoxylate, is a widely used photoinitiator, particularly in UV-curable coatings, inks, and adhesives.[1] When exposed to ultraviolet (UV) light, it generates free radicals that initiate the polymerization of monomers and oligomers, such as acrylates, leading to rapid curing.[1][2] Its effectiveness in promoting fast and efficient polymerization makes it a critical component in many industrial applications.
Q2: What are the common impurities found in this compound?
Common impurities in this compound can originate from its synthesis, degradation, or storage. These include:
-
Benzoylformic Acid: This acidic impurity can form through the hydrolysis of this compound, a reaction that can be promoted by the presence of moisture.[1]
-
Residual Starting Materials and Solvents: Depending on the synthesis route, impurities such as methanol, benzaldehyde, and various organic solvents used in purification (e.g., toluene, hexane, ethyl acetate) may be present.[3]
-
Water: Moisture can be introduced during synthesis, purification, or storage if not handled under anhydrous conditions.[4]
-
By-products of Synthesis: Side reactions during the manufacturing process can lead to other related organic impurities.
Q3: How can I determine the purity of my this compound?
Several analytical techniques can be employed to assess the purity of this compound and identify impurities:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying non-volatile impurities like benzoylformic acid.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials.[5]
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of the compound without the need for a specific reference standard for each impurity.
-
Karl Fischer Titration: Specifically used for the accurate determination of water content.
Troubleshooting Guide
Issue 1: Slow or Incomplete Polymerization (Tacky Surface)
A common issue encountered is a slower than expected curing process or a final product with a tacky or uncured surface. This is often linked to impurities in the this compound.
Potential Causes and Solutions:
| Impurity | Impact on Polymerization | Troubleshooting Steps |
| Benzoylformic Acid | Inhibition of Free Radicals: Acidic impurities can interfere with the free radical generation process, which is crucial for polymerization. This can lead to a reduced rate of polymerization and incomplete curing. | 1. Purification: Purify the this compound using column chromatography or distillation to remove acidic impurities. 2. Neutralization: In some cases, a carefully controlled neutralization step might be possible, but this should be approached with caution as it can introduce other reactive species. |
| Water | Inhibition and Altered Kinetics: While small amounts of water can sometimes shorten the induction period of polymerization, higher concentrations can act as a chain transfer agent or inhibitor, leading to lower molecular weight polymers and incomplete curing.[4] | 1. Drying: Ensure all reagents and solvents are thoroughly dried before use. 2. Proper Storage: Store this compound under anhydrous conditions, preferably with a desiccant, and away from atmospheric moisture.[1] |
| Residual Solvents | Inhibition and Plasticizing Effect: Residual solvents can interfere with the polymerization reaction and can also act as plasticizers in the final polymer, leading to a soft or tacky surface. | 1. Purification: Use vacuum distillation to effectively remove residual solvents from the this compound. 2. Proper Handling: Ensure complete removal of solvents after any purification steps. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is suitable for removing non-volatile impurities such as benzoylformic acid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased if necessary to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Standard UV Curing of Trimethylolpropane Triacrylate (TMPTA) using this compound
This protocol provides a baseline for a typical UV curing reaction.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) monomer
-
Purified this compound (photoinitiator)
-
UV curing lamp (e.g., medium-pressure mercury lamp)
-
Glass slides or other suitable substrate
-
Micropipette
Procedure:
-
Formulation Preparation: Prepare the photocurable formulation by dissolving this compound in TMPTA at a desired concentration (e.g., 1-5% w/w). Ensure thorough mixing in a container protected from UV light.
-
Sample Application: Using a micropipette, apply a thin film of the formulation onto a glass slide. The thickness of the film should be controlled for consistent results.
-
UV Curing: Place the sample under the UV lamp at a fixed distance. Expose the sample to UV radiation for a predetermined time.
-
Curing Assessment: After exposure, assess the degree of curing. A simple method is to check for tackiness by gently touching the surface with a cotton swab. For more quantitative analysis, techniques like Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of the acrylate double bond peak.
Visualizations
Caption: Logical relationship of impurities and their impact on polymerization.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents [patents.google.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Enantioselective Reduction of Methyl Benzoylformate Versus Other Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the vast array of prochiral ketones, α-keto esters such as methyl benzoylformate present unique challenges and opportunities compared to simpler aryl alkyl ketones like acetophenone. This guide provides an objective comparison of the leading methodologies for the enantioselective reduction of these substrates, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of Key Methodologies
Three primary strategies have emerged as the most robust and widely adopted for the enantioselective reduction of prochiral ketones:
-
Noyori Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP, with hydrogen gas as the reductant. It is renowned for its high efficiency and enantioselectivity, particularly for ketones bearing a coordinating functional group.
-
Corey-Itsuno (CBS) Reduction: This approach employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF). The CBS reduction is highly versatile and effective for a broad range of ketones, including simple aryl alkyl ketones.[1][2][3]
-
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally benign and often highly selective alternative to metal- or reagent-based reductions.[4][5] Whole-cell systems, such as those employing baker's yeast or plant tissues, are also utilized.[6]
Comparative Performance Data
The following tables summarize the performance of these key methodologies in the enantioselective reduction of this compound and acetophenone, a representative simple prochiral ketone.
Table 1: Enantioselective Reduction of this compound
| Catalyst System | Reagents | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| RuCl₂((R)-BINAP) | H₂ (100 atm) | CH₂Cl₂/MeOH | 25 | >95 | 96 | [7] |
| (R)-Me-CBS | BH₃•SMe₂ | THF | -78 | 95 | 98 | [8] |
| Ketoreductase (KRED) | Isopropanol | Buffer/Organic | 30 | >99 | >99 | [9] |
| Chiral NAD(P)H Model | Mg(ClO₄)₂ | Acetonitrile | RT | quant. | 97 | [10] |
Table 2: Enantioselective Reduction of Acetophenone
| Catalyst System | Reagents | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| RuCl₂((S)-xylbinap)((S)-daipen) | H₂ (8 atm), t-BuOK | 2-Propanol | 28 | 100 | 99 | [11] |
| (R)-Me-CBS | BH₃•THF | THF | 20 | >95 | 97 | [8] |
| Ketoreductase (from Pichia glucozyma) | NADPH | Buffer | 30 | >99 | >99 | [12] |
| Carrot Root (Daucus carota) | Water | Water | 30 | 85 | 86.4 | [13] |
Experimental Protocols
Detailed experimental procedures for the key methodologies are provided below.
Noyori Asymmetric Hydrogenation of this compound
Materials:
-
RuCl₂[(R)-BINAP] (0.01 mol%)
-
This compound (1.0 equiv)
-
Methanol/Dichloromethane solvent mixture
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with RuCl₂[(R)-BINAP] and this compound.
-
The solvent mixture (methanol/dichloromethane) is added, and the vessel is sealed.
-
The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times.
-
The reaction is pressurized with hydrogen gas to 100 atm and stirred at 25 °C for the specified time.
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The product, methyl mandelate, is purified by column chromatography.[7]
Corey-Itsuno (CBS) Reduction of Acetophenone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) (1.0 M solution in THF, 1.2 equiv)
-
Acetophenone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
A solution of acetophenone in anhydrous THF is added dropwise.
-
The borane-dimethyl sulfide complex is then added dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and the solvent is removed in vacuo.
-
The residue is dissolved in diethyl ether and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to afford the crude product, which can be further purified by distillation or chromatography.[8]
Biocatalytic Reduction of this compound using a Ketoreductase
Materials:
-
Ketoreductase (KRED) enzyme preparation
-
This compound (1.0 equiv)
-
Isopropanol (cosubstrate and cosolvent)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP⁺ (catalytic amount)
Procedure:
-
In a temperature-controlled vessel, the KRED enzyme preparation is suspended in the phosphate buffer.
-
NADP⁺ is added to the buffer.
-
A solution of this compound in isopropanol is added to the enzyme suspension.
-
The reaction mixture is agitated at a constant temperature (e.g., 30 °C).
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the product, (R)-methyl mandelate.[9]
Mechanistic Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and experimental workflows.
Discussion and Comparison
This compound: The presence of the α-ester group in this compound allows for effective chelation with the ruthenium center in Noyori-type hydrogenations, leading to high enantioselectivities.[7] Similarly, biocatalytic methods often show excellent performance with α-keto esters due to the specific active site recognition of the enzyme.[9] The CBS reduction also provides high enantioselectivity, demonstrating its broad applicability.[8]
Acetophenone and other Prochiral Ketones: For simple aryl alkyl ketones like acetophenone, all three methods are highly effective. The Noyori hydrogenation, particularly with specifically designed ligands, can achieve extremely high turnover numbers and enantioselectivities.[11] The CBS reduction is a reliable and practical method, often favored for its operational simplicity on a laboratory scale.[8] Biocatalysis, especially with whole-cell systems like carrot root, offers a green and cost-effective, albeit sometimes less enantioselective, alternative.[13]
Key Considerations for Method Selection:
-
Substrate Scope: While all three methods are powerful, their substrate scopes have nuances. Noyori hydrogenation often excels with functionalized ketones that can coordinate to the metal center. The CBS reduction is highly general for a wide range of unfunctionalized ketones. Biocatalysis is substrate-specific, and screening of different enzymes may be necessary.
-
Operational Simplicity and Scalability: Biocatalytic reductions are often performed in aqueous media under mild conditions, making them attractive from a process safety and environmental perspective. The CBS reduction is also operationally straightforward. Noyori hydrogenation, requiring high pressures of hydrogen gas, may necessitate specialized equipment.
-
Cost and Catalyst Availability: The cost and availability of chiral ligands and catalysts can be a factor. Biocatalysts can be cost-effective, especially when using whole-cell systems. The ligands for Noyori hydrogenation and the chiral precursors for CBS catalysts are commercially available but can be expensive.
Conclusion
The enantioselective reduction of prochiral ketones is a well-developed field with several highly effective and reliable methods. For α-keto esters like this compound, Noyori asymmetric hydrogenation and biocatalysis often provide the highest enantioselectivities due to favorable substrate-catalyst interactions. For simpler prochiral ketones such as acetophenone, all three methods—Noyori hydrogenation, CBS reduction, and biocatalysis—offer excellent options, with the choice often depending on factors such as scale, cost, and available equipment. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their specific synthetic needs.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different catalysts for Methyl benzoylformate synthesis
A Comparative Guide to Catalysts in Methyl Benzoylformate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key intermediate in pharmaceuticals and fine chemicals, is of paramount importance. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to facilitate informed catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting key reaction parameters and outcomes.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Solid Acid | TiO₂/SO₄²⁻ | Benzoylformic acid, Methanol | n-Hexane | Reflux | 3.3 | >99 (Conversion) | [1][2] |
| Solid Acid | Zr/Ti Solid Acid | Benzoic acid, Methanol | Not Specified | Not Specified | Not Specified | High Activity | [3][4] |
| Traditional Acid | Sulfuric Acid | Benzoylformic acid, Methanol | Not Specified | Not Specified | Not Specified | Low (Decomposition) | [2] |
| Phenolic | 4-methyl-2,6-di-tert-butylphenol | 2,2-dimethoxyacetophenone, Bromine | Cyclohexane | 60-70 | 1 | 92.7 | [5] |
| Phenolic | 4-methyl-2,6-di-tert-butylphenol | 2,2-dimethoxyacetophenone, Bromine | Chlorobenzene | 110-120 | 1 | 90.2 | [5] |
| Tertiary Amine | Triethylamine or Pyridine | Benzoyl chloride, Methyl formate | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Co-oxidation | Not Specified | Methyl atropate | Not Specified | Not Specified | Not Specified | 88 | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Solid Acid Catalysis (TiO₂/SO₄²⁻)
This method represents an environmentally friendly and efficient route for the esterification of benzoylformic acid.
Procedure:
-
In a 50 mL three-necked flask equipped with a water segregator, combine benzoylformic acid, anhydrous methanol, the TiO₂/SO₄²⁻ solid acid catalyst, and a water-carrying agent such as n-hexane.[2]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion (approximately 3.3 hours), cool the reaction mixture.[1]
-
Separate the solid catalyst by filtration through a Buchner funnel and wash it with anhydrous methanol.[1]
-
Evaporate the organic solvent from the filtrate under reduced pressure to obtain the crude this compound.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent.[1]
Halogenation-Elimination Route (4-methyl-2,6-di-tert-butylphenol catalyst)
This two-step process begins with the synthesis of an intermediate, 2,2-dimethoxyacetophenone, followed by a catalyzed halogenation and elimination to yield this compound.
Step 1: Synthesis of 2,2-dimethoxyacetophenone
-
In a 2000-liter reactor, add 600 kg of methanol and 240 kg of acetophenone.[5]
-
Cool the mixture with ice water and feed in 64 kg of dry hydrogen chloride gas.[5]
-
Subsequently, introduce 260 kg of methyl nitrite while maintaining the temperature between 30-35°C.[5]
-
Continue the reaction at this temperature for 2 hours.[5]
-
After the reaction, remove the methanol by distillation to obtain the crude product.[5]
Step 2: Synthesis of this compound
-
In a 1000 mL reaction flask, add 400 g of a solvent (e.g., cyclohexane or chlorobenzene), 18 g of 4-methyl-2,6-di-tert-butylphenol, and 180 g of 2,2-dimethoxyacetophenone.[5]
-
Heat the mixture to the desired temperature (60-70°C for cyclohexane, 110-120°C for chlorobenzene).[5]
-
Add 158 g of bromine dropwise. During this addition, methyl bromide and hydrogen bromide gas will be produced.[5]
-
After the addition is complete, continue stirring the reaction for 1 hour.[5]
-
Cool the reaction mixture and pass nitrogen gas through it to remove any excess bromine and hydrogen bromide.[5]
-
Wash the mixture with a saturated sodium carbonate solution and separate the liquid phases.[5]
-
Distill off the solvent to obtain the crude product, which is then purified by reduced pressure rectification to yield this compound.[5]
Experimental and Logical Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of catalysts for this compound synthesis.
Caption: Generalized workflow for catalyst comparison in this compound synthesis.
Signaling Pathways and Logical Relationships
The choice of catalyst directly influences the reaction pathway and overall efficiency. Solid acid catalysts like TiO₂/SO₄²⁻ facilitate a direct and green esterification process. In contrast, the use of a phenolic catalyst like 4-methyl-2,6-di-tert-butylphenol involves a multi-step synthesis with different intermediates. The traditional use of strong liquid acids such as sulfuric acid, while straightforward, often leads to side reactions and purification challenges.
The following diagram illustrates the logical relationship between the choice of reactants and the corresponding catalytic pathway for the synthesis of this compound.
Caption: Catalytic pathways for this compound synthesis based on starting materials.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN105330547A - this compound highly selective synthetic method - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New synthesis technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl Benzoylformate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl benzoylformate, a key intermediate in the pharmaceutical and fine chemical industries, is critical for quality control and process optimization. This guide provides an objective comparison of the two most common analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar compounds, such as α-keto esters and other methyl esters, to provide a comprehensive overview of expected performance characteristics.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, linearity, and the nature of the sample matrix. The following table summarizes typical performance parameters for HPLC-UV and GC-MS methods, based on data from validated assays of analogous compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Typically in the low µg/mL range | High sensitivity, often in the ng/mL to pg/mL range[1] |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high µg/mL range | High sensitivity, often in the low ng/mL range[1] |
| Linearity (R²) | Excellent, typically ≥ 0.999[2] | Excellent, typically > 0.99 |
| Linear Range | e.g., 25 - 175 µg/mL for methyl salicylate[2] | e.g., 0.5 - 5000 ng/mL for methyl salicylate[1] |
| Accuracy (% Recovery) | High, typically 98-102%[2] | High, typically within 95-105% |
| Precision (%RSD) | High, typically < 2%[2] | High, typically < 5% |
| Sample Preparation | Often involves simple dilution in a suitable solvent | May require derivatization to improve volatility |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. Below are representative methodologies for HPLC-UV and GC-MS analysis, adapted from validated methods for similar analytes.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the analysis of methyl salicylate, a structurally related methyl ester.[2]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
This compound reference standard
-
Sample of interest containing this compound
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water:Acetic Acid (e.g., 65:34:1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzoyl chromophore)
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or instruments.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a validated method for the analysis of methyl benzoate.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Internal standard (e.g., d5-benzoic acid, if required for improved quantitation)
-
Sample of interest containing this compound
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless or split, depending on the required sensitivity
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 164, 133, 105, 77).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range. If using an internal standard, add it to each calibration standard at a constant concentration.
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample. Add the internal standard if used.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Evaluate using spiked samples at various concentrations, similar to the HPLC method validation.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
References
Benchmarking Methyl Benzoylformate Derivatives for Deep-Layer Photocuring: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving uniform and deep curing in photopolymerization is a critical challenge, particularly in applications such as 3D printing of large objects, thick coatings, and the fabrication of tissue engineering scaffolds. The choice of photoinitiator is paramount to overcoming the limitations of light penetration. This guide provides a comparative performance analysis of methyl benzoylformate (MBF) derivatives against other common photoinitiators used for deep-layer photocuring, supported by experimental data and detailed protocols.
This compound and its derivatives have emerged as promising Norrish Type I photoinitiators, capable of significant cure depths. Their performance, however, must be critically evaluated against established alternatives such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, Irgacure 819), and others. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable photoinitiator for specific deep-curing applications.
Comparative Performance of Photoinitiators
The efficacy of a photoinitiator in deep-layer photocuring is primarily determined by its ability to absorb light at appropriate wavelengths, generate free radicals efficiently, and maintain its activity at increasing depths within the resin. The following tables summarize the performance of a key MBF derivative, dimethyl 1,4-dibenzoylformate (DM-BD-F), and other widely used photoinitiators. It is crucial to note that the experimental conditions under which these data were obtained vary, making direct comparisons challenging. The provided data should be considered in the context of their respective experimental setups.
| Photoinitiator | Concentration (wt%) | Resin System | Light Source | Irradiation Time | Cure Depth | Polymerization Rate |
| DM-BD-F | Not Specified | Acrylate Monomers | 405 nm LED | 30 s | 6.5 cm | Not Specified |
| BAPO | 0.4 | Ceramic-loaded resin | Not Specified | Not Specified | 18 µm | Not Specified |
| BAPO | 0.1 | Methacrylate/Acrylate | 380 mW/cm² UV LED | 2.5 s | 3 mm (depth of measurement) | Peak rate achieved |
| TPO | 1.0 | Ceramic-loaded resin | Not Specified | Not Specified | 17.6 µm | Not Specified |
Table 1: Comparison of Cure Depth and Polymerization Rate for Different Photoinitiators. The data presented is compiled from various studies and highlights the performance under specific, differing experimental conditions. Direct comparison should be made with caution.
Photoinitiation Mechanism: Norrish Type I Cleavage
This compound derivatives typically undergo a Norrish Type I cleavage upon exposure to UV or visible light. This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating two distinct radical species. These radicals then initiate the polymerization of the surrounding monomer units.
Caption: Norrish Type I photoinitiation mechanism of this compound derivatives.
Experimental Protocols
Accurate and reproducible assessment of photoinitiator performance is essential. The following are detailed methodologies for key experiments cited in the evaluation of deep-layer photocuring.
Measurement of Curing Depth
The depth of cure is a critical parameter for evaluating the performance of photoinitiators in thick samples.
Method for Thick Samples (e.g., > 1 cm):
-
Sample Preparation: A liquid photocurable resin containing the photoinitiator of interest is poured into a cylindrical mold (e.g., a glass vial) to a specific height.
-
Irradiation: The top surface of the resin is irradiated with a light source of a specific wavelength and intensity (e.g., a 405 nm LED) for a defined period.
-
Measurement: After irradiation, the uncured liquid resin is carefully removed. The height of the solidified polymer is then measured using a digital caliper. Multiple measurements are taken at different points and averaged to ensure accuracy.
Method for Thin Films (e.g., < 5 mm):
-
Sample Preparation: A thin film of the liquid resin is prepared between two glass slides separated by a spacer of a known thickness.
-
Irradiation: The sample is irradiated through one of the glass slides under controlled conditions.
-
Measurement: After curing, the glass slides are separated, and the thickness of the cured film is measured using a stylus profilometer or a confocal laser scanning microscope for high precision.
Monitoring of Polymerization Kinetics by Real-Time FTIR (RT-FTIR)
RT-FTIR is a powerful technique to monitor the rate of polymerization in real-time by tracking the disappearance of monomer functional groups.
-
Sample Preparation: A small drop of the liquid resin is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. A transparent window (e.g., BaF₂) is gently pressed on top to create a thin film of a defined thickness.
-
Irradiation: A UV/Vis light guide is positioned to irradiate the sample through the transparent window.
-
Data Acquisition: FTIR spectra are continuously recorded in rapid succession (e.g., every 0.1 seconds) simultaneously with the start of irradiation.
-
Analysis: The decrease in the peak area of the characteristic absorption band of the reactive monomer functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) is monitored over time. The conversion of the monomer is calculated relative to the initial peak area. The polymerization rate is determined from the slope of the conversion versus time plot.
Experimental Workflow for Performance Evaluation
A systematic workflow is crucial for the objective comparison of different photoinitiators for deep-layer photocuring.
Caption: General workflow for evaluating and comparing photoinitiator performance.
Discussion and Conclusion
The available data indicates that this compound derivatives, such as DM-BD-F, exhibit remarkable potential for deep-layer photocuring, achieving cure depths of several centimeters.[1] This performance, particularly under visible light LEDs, is highly advantageous for applications where significant light penetration is required.
In contrast, widely used photoinitiators like BAPO and TPO are highly efficient for curing thinner sections, with BAPO demonstrating a very rapid polymerization rate at a depth of 3 mm.[2] However, their effectiveness in curing depths of several centimeters, as reported for the MBF derivative, is not well-documented in the available literature and may be limited by their absorption characteristics. It is important to recognize that factors such as the resin composition, the presence of pigments or fillers, and the light source specifications significantly influence the performance of any photoinitiator.
For researchers and professionals in drug development and other fields requiring deep-layer photocuring, MBF derivatives present a compelling option that warrants further investigation and direct comparative studies against other leading photoinitiators under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such evaluations to identify the optimal photoinitiator system for a given application.
References
A Comparative Analysis of Biocatalytic and Chemical Reduction of Methyl Benzoylformate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. The reduction of methyl benzoylformate to methyl mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals, serves as an excellent case study for comparing the merits of biocatalytic and traditional chemical approaches. This guide provides a detailed comparison of these methodologies, supported by experimental data and protocols, to aid in the selection of the most suitable method for specific research and development needs.
The transformation of a prochiral ketone, such as this compound, into a chiral alcohol, methyl mandelate, can be achieved through various reductive strategies. Biocatalytic methods, employing whole-cell systems like Saccharomyces cerevisiae or isolated enzymes, are lauded for their exceptional enantio- and regioselectivity under mild reaction conditions. In contrast, chemical reductions, including asymmetric hydrogenation and biomimetic approaches, offer versatility in catalyst and reaction condition design, often with high yields and catalytic efficiencies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of selected biocatalytic and chemical reduction methods for this compound, highlighting key metrics such as yield, enantiomeric excess (ee), and reaction conditions.
Table 1: Physicochemical Properties of this compound and Methyl Mandelate
| Property | This compound | Methyl Mandelate |
| Molecular Formula | C₉H₈O₃[1][2] | C₉H₁₀O₃ |
| Molecular Weight | 164.16 g/mol [1][2] | 166.17 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | White crystalline solid |
| Boiling Point | 246-248 °C[3][4] | 135 °C at 12 mmHg |
| Melting Point | Not applicable | 54-56 °C |
| Solubility | Soluble in organic solvents, moderately soluble in water[1][2] | Soluble in alcohol and ether, slightly soluble in water |
Table 2: Performance Comparison of Biocatalytic vs. Chemical Reduction
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Key Reaction Conditions |
| Biocatalytic | Saccharomyces cerevisiae LH1 | 94.3 | 95 (R) | 30 °C, pH 8.0, 30 h, 75 g/L cells, 100 mmol/L substrate, 30 g/L glucose[2] |
| Biocatalytic | Saccharomyces cerevisiae 21 | 99.4 (Conversion) | 99.9 (R) | 30 °C, pH 5.0, 36 h, 150 g/L cells, 22 g/L substrate |
| Chemical | Asymmetric Hydrogenation (CD@Cu cathode) | 94 | 78 (R) | Electrocatalytic hydrogenation |
| Chemical | Biomimetic Reduction (Chiral NAD(P)H model) | Quantitative | 97 (optical yield) | N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide[3] |
Mandatory Visualization
Experimental Protocols
1. Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol is based on the methodology for the asymmetric reduction of this compound using whole-cell Saccharomyces cerevisiae.
a. Yeast Culture Preparation:
-
A single colony of Saccharomyces cerevisiae is inoculated into a sterile seed medium (e.g., SC-Ura/Leu) and grown at 30 °C for approximately 12 hours with shaking.
-
The cell suspension is then used to inoculate a larger volume of fermentation medium in a shake flask, with an initial optical density at 600 nm (OD₆₀₀) of 0.01.
-
The culture is incubated at 30 °C with shaking (e.g., 200 rpm) for 4-5 days.
b. Bioreduction Reaction:
-
The yeast cells are harvested by centrifugation (e.g., 4000 rpm for 2 minutes), washed with sterile water, and resuspended to achieve the desired cell concentration (e.g., 75 g dry cell weight/L).
-
The cell suspension is transferred to a reaction vessel, and glucose is added as a co-substrate for cofactor regeneration.
-
This compound is added to the desired concentration (e.g., 100 mmol/L).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) and pH (e.g., 8.0) with agitation for a specified duration (e.g., 30 hours).
c. Product Isolation and Analysis:
-
After the reaction, the yeast cells are removed by centrifugation.
-
The supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified, for instance, by column chromatography.
-
The yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
2. Chemical Reduction via Asymmetric Hydrogenation
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, which can be adapted for this compound.
a. Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine ligand (e.g., (R,R)-MeDuPHOS) are added to a Schlenk flask.[5]
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for approximately 30 minutes to form the active catalyst complex.[5]
b. Hydrogenation Reaction:
-
In a separate Schlenk flask, the substrate, this compound, is dissolved in the same anhydrous, degassed solvent.[5]
-
The substrate solution is transferred to the flask containing the catalyst via a cannula under an inert atmosphere.[5]
-
The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas before being pressurized to the desired level (e.g., 1-50 atm).
-
The reaction is stirred vigorously at a specific temperature (e.g., 20-50 °C) for the required time, with the progress monitored by techniques like thin-layer chromatography (TLC) or GC.[5]
c. Product Isolation and Analysis:
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to isolate the methyl mandelate.
-
The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.[5]
Conclusion
Both biocatalytic and chemical reduction methods offer effective pathways for the synthesis of chiral methyl mandelate from this compound. The choice between these approaches will depend on the specific requirements of the synthesis. Biocatalytic methods, particularly with whole-cell systems like Saccharomyces cerevisiae, can provide outstanding enantioselectivity and operate under environmentally benign conditions, making them an attractive option for green chemistry applications. Chemical methods, such as asymmetric hydrogenation, offer a broader scope of catalysts and reaction conditions that can be fine-tuned for high yields and efficiency, which is often advantageous in industrial settings. The data and protocols presented in this guide provide a foundation for making an informed decision based on desired yield, enantiopurity, scalability, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl Benzoylformate and Benzophenone as Photoinitiators for Photopolymerization
For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is a critical decision that dictates the efficiency, cure characteristics, and final properties of the resulting polymer. This guide provides an objective comparison of two prominent photoinitiators: Methyl Benzoylformate (MBF) and Benzophenone (BP). We will delve into their mechanisms of action, comparative performance supported by available experimental data, and detailed experimental protocols for their evaluation.
Executive Summary
This compound and Benzophenone represent two distinct classes of photoinitiators. MBF is primarily classified as a Norrish Type I photoinitiator, undergoing α-cleavage to generate free radicals. In contrast, Benzophenone is a classic Norrish Type II photoinitiator that initiates polymerization through a bimolecular hydrogen abstraction mechanism, requiring a co-initiator. This fundamental difference in their activation pathways leads to significant variations in their performance concerning curing speed, depth of cure, sensitivity to oxygen, and propensity for yellowing.
Mechanism of Action
The photoinitiation process is the cornerstone of photopolymerization. The distinct mechanisms of this compound and Benzophenone are visualized below.
This compound: Norrish Type I Cleavage
Upon absorption of UV energy, this compound undergoes a homolytic cleavage of the carbon-carbon bond between the benzoyl and formyl groups (α-cleavage). This process, known as the Norrish Type I reaction, directly generates two distinct radical species: a benzoyl radical and a methoxycarbonyl radical. Both of these radicals are capable of initiating the polymerization of monomers.
Benzophenone: Norrish Type II Hydrogen Abstraction
Benzophenone, a Type II photoinitiator, does not undergo cleavage itself upon UV excitation. Instead, the excited triplet state of Benzophenone abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine. This bimolecular reaction generates a ketyl radical from the Benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization chain.
Performance Comparison
While direct head-to-head comparative studies with comprehensive quantitative data for all performance metrics are limited in publicly available literature, the following sections provide a comparison based on available data and established knowledge.
Initiation Efficiency and Curing Speed
The unimolecular cleavage of this compound generally leads to a high quantum yield of radical generation, often resulting in high initiation efficiency and fast curing speeds. In contrast, the bimolecular nature of Benzophenone's mechanism makes its efficiency dependent on the concentration and reactivity of the co-initiator, which can sometimes result in slower curing rates compared to Type I photoinitiators.
Polymeric derivatives of benzophenone have been shown to exhibit higher photoinitiation efficiency than benzophenone itself.[1]
Depth of Cure
This compound and its derivatives have demonstrated exceptional performance in deep-layer photocuring. One study reported that a derivative of this compound, dimethyl 1,4-dibenzoylformate (DM-BD-F), achieved a curing depth of 6.5 cm in an acrylate matrix after 30 seconds of LED exposure at 405 nm.[2][3] This is a significant improvement over many UV-absorbing initiators like benzophenone, which can exhibit limited light penetration.[2] The weak absorption of MBF derivatives in the near-UV and visible light spectrum allows for greater light penetration into the resin.[2][3]
| Photoinitiator System | Curing Depth | Light Source | Exposure Time |
| This compound Derivative (DM-BD-F) | 6.5 cm | LED (405 nm) | 30 s |
| Benzophenone (and similar UV-absorbers) | Significantly lower | UV Lamp | - |
Table 1: Comparative Curing Depth. Data for MBF derivative from a specific study.[2][3] Benzophenone data is a qualitative comparison from the same source.
Oxygen Inhibition
Oxygen inhibition is a common challenge in free-radical photopolymerization, particularly for thin coatings, where atmospheric oxygen can quench the excited state of the photoinitiator or scavenge the initiating radicals.
Type I photoinitiators like this compound are generally considered to be less sensitive to oxygen inhibition. The high concentration of radicals generated in close proximity upon cleavage can more effectively compete with oxygen quenching.
Type II photoinitiators such as Benzophenone are more susceptible to oxygen inhibition. Oxygen can quench the excited triplet state of benzophenone, preventing the crucial hydrogen abstraction step and thus inhibiting the formation of initiating radicals.[4]
Yellowing
The byproducts of the photoinitiation process can sometimes lead to discoloration or yellowing of the cured polymer, a critical factor for applications requiring high optical clarity.
This compound is often favored for applications where low yellowing is crucial. Its fragmentation products are less likely to form colored species.
Benzophenone and its derivatives, particularly when used with amine co-initiators, have a greater tendency to cause yellowing in the cured coating.[5] The formation of certain photoreaction products can contribute to this discoloration.[5]
Experimental Protocols
To facilitate a direct comparison of photoinitiator efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Experimental Workflow for Photoinitiator Comparison
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics
Objective: To monitor the rate of polymerization by measuring the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) in real-time.
Apparatus:
-
FTIR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source with controlled intensity and wavelength (e.g., 365 nm or 405 nm LED).
-
Nitrogen purge for experiments under inert atmosphere.
Procedure:
-
Sample Preparation: Prepare photocurable formulations containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), and the photoinitiator (this compound or Benzophenone with a co-initiator like triethylamine) at a specified concentration (e.g., 1-3 wt%).
-
Sample Application: Apply a thin film of the formulation onto the ATR crystal or between two transparent salt plates (e.g., KBr).
-
Data Acquisition: Record an initial IR spectrum before UV exposure (t=0).
-
Initiation: Start the UV irradiation at a fixed intensity.
-
Real-Time Monitoring: Continuously collect IR spectra at a high scan rate (e.g., 2-4 spectra per second) during the curing process.
-
Data Analysis: Monitor the decrease in the peak area of the characteristic absorption band of the reactive monomer (e.g., ~1635 cm⁻¹ for acrylate C=C). Calculate the degree of conversion (%C) as a function of time using the formula: %C = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time plot.
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic polymerization reaction, which is proportional to the rate of polymerization.
Apparatus:
-
Differential Scanning Calorimeter equipped with a photocalorimetry accessory (UV/Vis light source).
-
Hermetically sealed aluminum DSC pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the liquid formulation into a DSC pan and seal it.
-
Equilibration: Place the sample pan and an empty reference pan in the DSC cell and allow them to equilibrate at the desired isothermal temperature.
-
Initiation: Expose the sample to UV light of a specific intensity and wavelength.
-
Data Acquisition: Record the heat flow as a function of time.
-
Data Analysis: The area under the exothermic peak is proportional to the total heat of polymerization and can be used to calculate the final conversion. The time to reach the peak of the exotherm and the maximum heat flow are indicative of the curing speed.
Protocol 3: Measurement of Yellowing Index
Objective: To quantify the degree of yellowing in the cured polymer.
Apparatus:
-
Spectrophotometer or colorimeter.
-
UV curing system.
-
Standard white backing substrate.
Procedure:
-
Sample Preparation: Apply a coating of a defined thickness of the photocurable formulation onto a standard white substrate.
-
Curing: Cure the coating under controlled UV conditions.
-
Initial Measurement: Measure the initial color coordinates (L, a, b) of the cured coating immediately after curing using a spectrophotometer. The b value is a measure of the yellow-blue color axis.
-
Accelerated Aging (Optional): Expose the cured samples to accelerated weathering conditions (e.g., QUV chamber) to simulate long-term yellowing.
-
Final Measurement: Measure the color coordinates again after a specified period.
-
Data Analysis: Calculate the change in yellowness (Δb*) or the Yellowing Index (YI) according to standard methods (e.g., ASTM E313).
Conclusion
The selection between this compound and Benzophenone is highly dependent on the specific requirements of the application.
Choose this compound for:
-
Applications requiring high curing speeds and deep through-cure.
-
Formulations where low yellowing and high optical clarity are critical.
-
Systems where reduced sensitivity to oxygen inhibition is advantageous, such as in thin coatings cured in air.
Choose Benzophenone for:
-
Cost-sensitive applications where a lower-cost photoinitiator is a priority.
-
Formulations where a co-initiator is already present or can be easily incorporated.
-
Applications where moderate curing speeds are acceptable and yellowing is not a primary concern.
For optimal performance, it is always recommended to conduct empirical studies using the specific resin and monomer system to determine the most suitable photoinitiator and its optimal concentration.
References
Performance of solid acid catalysts in Methyl benzoylformate esterification
A Comparative Guide to Solid Acid Catalysts in Methyl Benzoylformate Esterification
For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key intermediate in pharmaceuticals and fine chemicals, is of paramount importance. The traditional use of homogeneous acid catalysts like sulfuric acid in the esterification of benzoylformic acid with methanol is often associated with environmental hazards, corrosion, and difficulties in product separation. This guide provides a comparative overview of the performance of various solid acid catalysts as environmentally benign and reusable alternatives.
Performance Comparison of Solid Acid Catalysts
The selection of a suitable solid acid catalyst is crucial for optimizing the yield, selectivity, and sustainability of this compound synthesis. Below is a summary of the performance of different solid acid catalysts in esterification reactions, based on available experimental data. While direct comparative studies for this compound are limited, data from the esterification of similar aromatic carboxylic acids provide valuable insights.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield/Conversion (%) | Selectivity (%) | Reference |
| TiO₂/SO₄²⁻ | Benzoylformic Acid | Methanol | Reflux | - | High Yield | High Selectivity | |
| Zr/Ti Solid Acid | p-Chlorobenzoic Acid | Methanol | - | - | 91 (Conversion) | - | |
| Amberlyst-15 | Palm Fatty Acid Distillate | Methanol | - | - | 97 (Yield) | - | |
| Nafion | Benzoic Acid Derivative | Methanol | - | - | 58 (Conversion) | - | |
| Acid Clay | Benzoic Acid Derivative | Methanol | - | - | 61 (Conversion) | - | |
| Sulfated Zirconia | Benzoic Acid Derivative | Methanol | - | - | 78 (Conversion) | - | |
| Ion Exchange Resins | Benzoic Acid Derivative | Methanol | - | - | 44-68 (Conversion) | - |
Note: The data presented is collated from various sources and should be interpreted within the context of the specific experimental conditions reported in the respective studies.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following is a general protocol for the esterification of benzoylformic acid using a solid acid catalyst.
Protocol 1: Esterification of Benzoylformic Acid using a Solid Acid Catalyst
This protocol describes a general procedure for the synthesis of this compound using a heterogeneous solid acid catalyst.
Materials:
-
Benzoylformic acid
-
Anhydrous methanol
-
Solid acid catalyst (e.g., TiO₂/SO₄²⁻, Amberlyst-15)
-
An organic solvent (e.g., n-hexane)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylformic acid, anhydrous methanol (in a specified molar ratio to the acid), and the solid acid catalyst.
-
Add a suitable organic solvent, such as n-hexane, which can also act as a water-entraining agent.
-
Heat the reaction mixture to reflux with constant stirring for a predetermined period.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for potential reuse.
-
Remove the solvent and excess methanol from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by techniques such as distillation or chromatography to obtain pure this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the general workflow for the solid acid-catalyzed esterification of this compound.
Concluding Remarks
The use of solid acid catalysts presents a promising and sustainable alternative to traditional homogeneous catalysts for the synthesis of this compound. Catalysts such as sulfated metal oxides (e.g., TiO₂/SO₄²⁻) and polymeric resins (e.g., Amberlyst-15) have demonstrated high efficacy in esterification reactions. The choice of catalyst will ultimately depend on a balance of factors including catalytic activity, selectivity, reusability, and cost. The provided data and protocols offer a foundational guide for researchers to select and optimize catalytic systems for their specific synthetic needs.
Comparative study of acylphosphonates and acylphosphine oxides as photoinitiators
A Comparative Guide to Acylphosphonates and Acylphosphine Oxides as Photoinitiators
For researchers, scientists, and professionals in drug development and material science, the choice of a photoinitiator is critical for the success of photopolymerization processes. This guide provides an objective comparison of two important classes of Norrish Type I photoinitiators: acylphosphonates and acylphosphine oxides. We will delve into their mechanisms, comparative performance supported by experimental data, and provide detailed experimental protocols.
Both acylphosphonates and acylphosphine oxides are classified as Norrish Type I photoinitiators. Upon absorption of UV or near-visible light, they undergo α-cleavage to generate two distinct free radicals that can initiate polymerization.[1] The primary difference lies in the nature of the phosphorus-centered radical generated.
Acylphosphonates: Upon photoexcitation, an acylphosphonate molecule cleaves at the carbon-phosphorus bond to produce a benzoyl radical and a phosphonyl radical.
Figure 1: Photocleavage of an acylphosphonate.
Acylphosphine Oxides: Similarly, acylphosphine oxides undergo α-cleavage upon irradiation. This process yields a benzoyl radical and a highly reactive phosphinoyl radical.[2] The presence of two organic substituents on the phosphorus atom in phosphinoyl radicals, as opposed to the alkoxy groups in phosphonyl radicals, significantly influences their reactivity.
References
A Comparative Analysis of Novel Visible Light Photoinitiators and Methyl Benzoylformate Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photopolymerization Efficiency with Supporting Experimental Data
The landscape of photopolymerization is continually evolving, with a significant shift towards the utilization of visible light photoinitiators. This move is driven by the inherent safety advantages of visible light over UV radiation and the ability to achieve deeper cure depths in various materials. This guide provides a comprehensive comparison of novel visible light photoinitiators, including phosphine oxides and germanium-based compounds, against the more traditional Methyl Benzoylformate (MBF) systems. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of key processes to aid researchers in selecting the optimal photoinitiator system for their specific application.
Quantitative Performance Comparison
The efficiency of a photoinitiator system is paramount for successful photopolymerization. Key performance indicators include the rate of polymerization, the final monomer conversion, and the depth of cure. The following tables summarize the performance of select novel visible light photoinitiators against an MBF derivative, dimethyl 1,4-dibenzoylformate (DM-BD-F), a Norrish Type I photoinitiator.[1]
It is important to note that the data presented below is compiled from multiple studies. While efforts have been made to select comparable data, direct head-to-head comparisons under identical experimental conditions may not be available. Therefore, these tables should be used as a guideline for relative performance.
Table 1: Performance of Dimethyl 1,4-dibenzoylformate (DM-BD-F) in Acrylate Polymerization [1]
| Parameter | Value | Conditions |
| Final Conversion (%) | ~60 | LED @ 405 nm, 30 s irradiation |
| Curing Depth (cm) | 6.5 | LED @ 405 nm, 30 s irradiation |
Table 2: Performance of Novel Phosphine Oxide Photoinitiators in Acrylate Polymerization
| Photoinitiator | Final Conversion (%) | Conditions | Reference |
| CPO-1 (Carbazole-based) | ~55 | LED @ 395 nm, under air | [2] |
| CPO-2 (Carbazole-based) | ~65 | LED @ 395 nm, under air | [2] |
| TPO-L (Commercial) | ~50 | LED @ 395 nm, under air | [2] |
Table 3: Curing Performance of Novel Phosphine Oxides in a Standard Acrylate Mix [3][4]
| Photoinitiator System | Film Thickness (µm) | Cure Speed (passes) | Light Source |
| TPO-L-X (Novel) + Speedcure 7005 | 25 | 3 | 395 nm LED |
| BAPO (Commercial) + Speedcure 7005 | 25 | 4 | 395 nm LED |
| TPO-L-X (Novel) + Speedcure 7005 | 100 | 7 | 395 nm LED |
| BAPO (Commercial) + Speedcure 7005 | 100 | 10 | 395 nm LED |
Table 4: Comparative Absorption Maxima of Germanium-Based Photoinitiators and a Phosphine Oxide [5]
| Photoinitiator | λmax (nm) |
| Benzoyltrimethylgermane | 411 |
| TPO (phosphine oxide) | 380 |
| Tetraacylgermanes | 363 - 419 |
Experimental Protocols
Accurate evaluation of photoinitiator performance relies on standardized experimental techniques. Below are detailed methodologies for key experiments cited in the evaluation of the photoinitiators discussed.
UV-Visible Spectroscopy for Absorbance Measurement
Objective: To determine the light absorption characteristics of the photoinitiator, ensuring its absorption spectrum overlaps with the emission spectrum of the light source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) of a known concentration.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Fill an identical quartz cuvette with the photoinitiator solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength, from which the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) can be determined.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
Objective: To monitor the kinetics of the photopolymerization reaction by tracking the disappearance of reactive functional groups (e.g., acrylate C=C double bonds) in real-time.
Methodology:
-
Sample Preparation: A thin film of the photocurable formulation (monomer, oligomer, and photoinitiator) is prepared between two transparent salt plates (e.g., KBr or BaF2) or on an ATR crystal. The thickness of the film should be controlled (e.g., 25 µm).[2]
-
Instrumentation: An FTIR spectrometer equipped for real-time data acquisition is used. The sample is positioned in the IR beam path.
-
Irradiation: A visible light source (e.g., an LED with a specific wavelength) is positioned to irradiate the sample simultaneously with the IR measurement.
-
Data Acquisition: IR spectra are collected at regular, short intervals (e.g., every second) during irradiation.
-
Data Analysis: The decrease in the area of the characteristic absorption peak of the reactive functional group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) is monitored over time. The percentage of monomer conversion is calculated by comparing the peak area at a given time to the initial peak area.[2]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction rate and total heat evolved.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
Instrumentation: A DSC instrument equipped with a photochemical accessory (a light source, typically a mercury lamp or LED) is used.
-
Isothermal Measurement: The sample and reference pans are placed in the DSC cell and brought to a constant, controlled temperature.
-
Irradiation: The sample is then exposed to light of a specific intensity and wavelength for a defined period.
-
Data Analysis: The instrument records the heat flow to or from the sample as a function of time. The exothermic peak corresponding to the polymerization reaction is integrated to determine the total enthalpy of polymerization (ΔH). The rate of polymerization is proportional to the heat flow, and the degree of conversion can be calculated by dividing the heat evolved at a given time by the total enthalpy of polymerization.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: General mechanisms of Type I and Type II photoinitiation leading to polymerization.
Caption: A typical experimental workflow for evaluating and comparing photoinitiator performance.
Caption: A logical comparison of the general characteristics of MBF systems versus novel visible light photoinitiators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Methyl Benzoylformate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl benzoylformate, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The compound is a clear, slightly yellow liquid and may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Appropriate chemical-resistant gloves.[2][3] Gloves should be inspected before use and disposed of properly after.[2]
-
Body Protection: A lab coat, long-sleeved clothing, or a chemical-resistant apron should be worn to minimize skin contact.[3]
-
Respiratory Protection: If working outside a ventilated area or if vapors are present, use a NIOSH (US) or CEN (EU) approved respirator.[2]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[1]
II. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill using an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[2][4]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Decontaminate: Decontaminate any clothing or equipment that came into contact with the chemical.
III. Disposal Procedures
The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5] Improper disposal can lead to environmental contamination and legal repercussions.
Step-by-Step Disposal Plan:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Labeling: Label all waste containers clearly with "Hazardous Waste" and the specific contents, "this compound". Include the date of accumulation.
-
Storage: Store the waste containers in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[1][3]
-
Arrange for Pickup: Contact a licensed hazardous waste disposal company to arrange for the transportation and disposal of the chemical waste.[2][5] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Manifesting: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site. This "cradle-to-grave" system is a regulatory requirement in many jurisdictions.[6]
Recommended Disposal Method: The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [4] |
| Appearance | Clear slightly yellow liquid[1] |
| Boiling Point | 246-248 °C (lit.) |
| Density | 1.155 g/mL at 25 °C (lit.) |
| Flash Point | > 112 °C (> 233.60 °F)[1] |
| Storage Temperature | Room temperature[7] |
V. Experimental Protocols and Workflows
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. capotchem.cn [capotchem.cn]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. chemscene.com [chemscene.com]
Essential Safety and Operational Guide for Handling Methyl Benzoylformate
This document provides immediate safety, handling, and disposal protocols for Methyl benzoylformate (CAS No. 15206-55-0). It is intended for laboratory professionals engaged in research and development. Adherence to these guidelines is critical for ensuring personnel safety and operational integrity.
Hazard Identification and Safety Summary
This compound is a clear, slightly yellow liquid.[1] While some classifications consider it non-hazardous, it should be handled with caution as its toxicological properties are not fully investigated.[1][2] Key hazards include potential irritation to the eyes, skin, respiratory system, and digestive tract.[1] Some evidence suggests it may cause an allergic skin reaction.[3]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion. Incompatible Materials: Strong oxidizing agents.[4][5]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Clear to pale yellow liquid[1][3] |
| Boiling Point | 246-248 °C |
| Density | 1.155 g/mL at 25 °C |
| Flash Point | > 112 °C (> 233.6 °F) - Closed Cup[1] |
| Storage Temperature | Room temperature |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol.[3] |
Operational and Personal Protective Equipment (PPE) Plan
Strict adherence to the following operational procedures and PPE requirements is mandatory when handling this compound.
Engineering Controls and Handling
-
Always work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to control airborne levels.[1][2][4]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
-
Do not breathe vapors or mists.[4]
-
Wash hands thoroughly after handling and before breaks.[1][4][6]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][4]
Personal Protective Equipment (PPE) Selection
The selection of PPE is contingent on the specific laboratory procedure. The following diagram outlines the logical workflow for determining the appropriate level of protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
